Tetraphenylfuran
Description
The exact mass of the compound Tetraphenylfuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11921. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraphenylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraphenylfuran including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetraphenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLFKBDHSBFSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279252 | |
| Record name | Tetraphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056-77-5 | |
| Record name | Tetraphenylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPHENYLFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetraphenylfuran (TPF): Structural Architectonics, Synthesis, and Photophysical Profiling
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
2,3,4,5-Tetraphenylfuran (TPF) is a sterically crowded heterocyclic compound that serves as a critical reference standard in photophysics and a versatile scaffold in organic synthesis.[1][2] Unlike its structural analog hexaphenylsilole (HPS), which exhibits Aggregation-Induced Emission (AIE), TPF is a classic example of Aggregation-Caused Quenching (ACQ) .[1][2] This guide provides a comprehensive technical analysis of TPF, detailing its synthesis via the Paal-Knorr cyclization, its reactivity as a diene in Diels-Alder transformations, and its distinct photophysical behavior.[1][2]
Molecular Architecture & Structural Analysis[2][3]
Crystal Structure and Packing
TPF (
-
Torsion Angles: The phenyl rings at positions 3 and 4 are typically twisted more significantly than those at positions 2 and 5 to minimize steric clash.
-
Lattice Packing: In the crystalline state, TPF molecules pack with strong
stacking interactions.[1] These interactions facilitate non-radiative decay pathways, leading to the quenching of fluorescence in the solid state (ACQ effect).
Physicochemical Data Profile[1][2][4]
| Property | Value / Description | Note |
| IUPAC Name | 2,3,4,5-Tetraphenylfuran | |
| CAS Number | 1056-77-5 | |
| Molecular Formula | ||
| Molecular Weight | 372.46 g/mol | |
| Melting Point | 173 – 175 °C | Sharp transition; indicative of high purity.[1][2] |
| Appearance | White to pale yellow needles | Recrystallized from ethanol/benzene.[2] |
| Solubility | Soluble: | Lipophilic nature drives solubility profile.[1] |
| Fluorescence | Strong in dilute solution; Quenched in solid | Quantum yield ( |
Synthetic Pathways & Mechanistic Insights
The most robust method for synthesizing TPF is the Paal-Knorr Furan Synthesis , which involves the acid-catalyzed cyclodehydration of 1,4-diketones.[1][2]
Protocol: Paal-Knorr Cyclization
Precursor: 1,2,3,4-Tetraphenylbutane-1,4-dione (prepared via oxidative coupling of deoxybenzoin).[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1,2,3,4-tetraphenylbutane-1,4-dione in 50 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add 2 mL of concentrated HCl dropwise. Alternatively, for water-sensitive substrates, use methanesulfonic acid.[1][2]
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 9:1). The starting material spot will disappear, replaced by a highly non-polar fluorescent spot (TPF). -
Quenching: Cool the reaction mixture to room temperature and pour into 200 mL of ice-cold water. TPF will precipitate as a solid.[2]
-
Purification: Filter the crude solid. Recrystallize from a mixture of Ethanol and Benzene (or Ethanol/DCM) to yield white/pale yellow needles.
Mechanistic Pathway
The reaction proceeds through the protonation of one carbonyl oxygen, followed by the nucleophilic attack of the enol form of the second carbonyl group.[3] Subsequent dehydration yields the aromatic furan ring.
Figure 1: Mechanistic flow of the Paal-Knorr synthesis converting a 1,4-diketone into the furan core.[1][2]
Photophysical Properties: The ACQ Phenomenon
TPF is a critical control molecule in the study of luminescent materials.
-
Solution State: In dilute solutions (e.g., THF), TPF exhibits high fluorescence quantum yield. The intramolecular rotations of the phenyl rings are active but do not completely non-radiatively decay the excited state in isolation.
-
Solid State (ACQ): Upon aggregation or crystallization, TPF molecules stack efficiently.[2] This close packing promotes intermolecular
interactions , which open non-radiative decay channels (energy transfer or excimer formation), quenching the emission.[1][2] -
Contrast with AIE: This behavior is the exact opposite of Aggregation-Induced Emission (AIE) observed in Tetraphenylsilole (TPS).[1] In TPS, aggregation restricts intramolecular rotation (RIR), blocking non-radiative decay and enhancing emission. In TPF, the planar furan core allows for stacking that kills the light.
Reactivity Profile
Diels-Alder Cycloaddition
TPF functions as an electron-rich diene, although its reactivity is modulated by the steric bulk of the four phenyl groups.[1][2]
-
Reaction with Benzyne: TPF reacts with benzyne (generated in situ from anthranilic acid or 2-trimethylsilylphenyl triflate) to form an unstable adduct that spontaneously extrudes oxygen to yield 1,2,3,4-Tetraphenylnaphthalene .[1][2] This is a standard method for synthesizing crowded polycyclic aromatic hydrocarbons (PAHs).[1]
-
Reaction with Maleic Anhydride: While unsubstituted furan reacts readily with maleic anhydride, TPF is much slower due to steric hindrance. High temperatures or high pressure are often required to drive this reaction effectively.
Figure 2: Pathway for the conversion of TPF to Tetraphenylnaphthalene via Diels-Alder reaction with benzyne.[1][2]
Photo-oxidation
TPF is sensitive to singlet oxygen (
Applications in Research & Development
-
Scintillation Counters: Historically, TPF was used as a primary solute in liquid scintillators for detecting beta radiation due to its high fluorescence yield in solution.
-
OLED Materials: TPF derivatives are explored as blue emitters, though the ACQ effect usually necessitates doping them into host matrices to prevent quenching.
-
AIE Research: TPF serves as the "negative control" when validating new AIEgens. If a new structural derivative glows in aggregate while TPF does not, it confirms the specific structural modification (e.g., changing O to Si) is responsible for the AIE effect.
Safety & Handling
-
Hazards: TPF is generally considered low toxicity but should be handled as a standard chemical irritant. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Light sensitive over long periods (photo-oxidation risk).[1][2]
-
Disposal: Dispose of as solid organic waste.
References
-
Royal Society of Chemistry. (2017). Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? Materials Chemistry Frontiers.[2][5] Link
-
Asian Journal of Chemistry. (2013). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene.[1][2][6]Link[1][2]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] 1,2,3,4-Tetraphenylnaphthalene (Product of TPF Diels-Alder).[1][2]Link[1][2]
-
Chemical Book. (2025). 2,3,4,5-Tetraphenylfuran Properties and MSDS.Link[1][2]
Sources
- 1. 1,2,3,4-Tetraphenylnaphthalene - Wikipedia [en.wikipedia.org]
- 2. 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl | C21H16F4 | CID 67567646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
Technical Guide: Solubility & Processing of 2,3,4,5-Tetraphenylfuran (TPF)
[1]
Executive Summary
2,3,4,5-Tetraphenylfuran (TPF) is a sterically congested, highly aromatic heterocycle (C₂₈H₂₀O).[1] Unlike its silole analogs which exhibit Aggregation-Induced Emission (AIE), TPF is a classic fluorophore that exhibits Aggregation-Caused Quenching (ACQ) in the solid state but remains emissive in dilute solution.[1] Consequently, understanding its solubility profile is not merely a matter of processing convenience but a critical parameter for its function as a photophysical probe, a scintillator component, or a diene in Diels-Alder cycloadditions.[1]
This guide provides a definitive technical analysis of TPF solubility, grounded in thermodynamic principles and validated experimental protocols.
Part 1: Molecular Architecture & Solubility Physics
The Hydrophobic "Propeller"
TPF consists of a central furan ring substituted with four phenyl rings. Due to steric hindrance between the phenyl groups at positions 3 and 4, the molecule cannot adopt a planar conformation. Instead, it adopts a propeller-like geometry.[1]
-
Solubility Mechanism: The dissolution of TPF is driven by Van der Waals forces and
- stacking interactions. The molecule lacks hydrogen bond donors and has a weak hydrogen bond acceptor (the furan oxygen), rendering it strictly hydrophobic. -
Thermodynamic Consequence: TPF is highly soluble in solvents that can accommodate its aromatic bulk (polarizability) but is rapidly excluded from hydrogen-bonding networks (water, alcohols) due to the high entropic cost of cavity formation in those solvents.
Solubility Profile Matrix
The following data categorizes solvents based on their interaction capability with TPF.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Favorable |
| Chlorinated Solvents | Chloroform ( | Excellent | High polarizability matches TPF; standard solvent for NMR and synthesis workup.[1] |
| Ethers | THF, 1,4-Dioxane | Good | Good dipole interaction with the furan ring; standard solvent for UV-Vis/Fluorescence studies.[1] |
| Polar Aprotic | DMF, DMSO | Moderate/High | Soluble, but often requires heating; difficult to remove post-processing.[1] |
| Aliphatic Alkanes | Hexane, Pentane, Petroleum Ether | Marginal | Poor interaction with the aromatic system; used as anti-solvents for precipitation.[1] |
| Protic Solvents | Methanol, Ethanol, Water | Insoluble | Strong H-bond networks exclude the hydrophobic TPF solute.[1] |
Part 2: Visualization of Workflows
Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent based on the intended application (Spectroscopy vs. Synthesis vs. Purification).
Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.
Part 3: Validated Experimental Protocols
Protocol A: Quantitative Solubility Determination (UV-Vis Saturation Method)
Objective: To determine the exact molar solubility (
Principle: TPF has a distinct absorption maximum (
Reagents:
-
TPF (Solid, >98% purity)[1]
-
Target Solvent (HPLC Grade)
Step-by-Step Workflow:
-
Preparation: Add excess TPF solid (approx. 50 mg) to 5 mL of the target solvent in a scintillation vial.
-
Equilibration: Sonicate for 10 minutes, then stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids. Note: Do not use Nylon filters as they may bind aromatics.
-
Dilution: Dilute the filtrate gravimetrically (e.g., 100µL filtrate into 9.9 mL solvent) to bring the concentration within the linear range of the UV-Vis detector (Absorbance < 1.0).
-
Measurement: Measure Absorbance (
) at . -
Calculation:
(Where is the molar extinction coefficient, typically determined via a separate standard curve).
Protocol B: Purification via Bi-Phasic Recrystallization
Objective: To purify crude TPF synthesized via the Paal-Knorr method.[1]
Rationale: TPF is highly soluble in chloroform but insoluble in ethanol.[1] This differential allows for high-yield recovery of crystals.[1]
Caption: Step-by-step workflow for the purification of TPF using the solvent/anti-solvent method.
Detailed Procedure:
-
Dissolve crude TPF in the minimum amount of boiling Chloroform or DCM.
-
Add Ethanol (or Petroleum Ether) slowly to the boiling solution until a faint cloudiness persists.
-
Add one drop of Chloroform to clear the solution.
-
Allow the vessel to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).
-
Validation: Check Melting Point. Pure TPF melts sharply between 188–189°C [1].[1]
Part 4: Applications & Technical Nuances
Scintillation and Photophysics
While TPF is structurally related to siloles (which emit light when aggregated), TPF behaves differently.[1][3]
-
Solution State: In dilute THF, TPF is fluorescent.[1] The phenyl rings are free to rotate, but the radiative decay pathway is accessible.
-
Solid State: TPF exhibits Aggregation-Caused Quenching (ACQ) [2].[1] In the crystal lattice, strong
- stacking promotes non-radiative decay channels.[1] -
Implication: For scintillation applications, TPF must be used as a solute in a liquid cocktail (e.g., dissolved in Toluene/PPO), not as a solid scintillator.
Diels-Alder Synthesis (Tetraphenylnaphthalene)
TPF is a common diene used to synthesize 1,2,3,4-tetraphenylnaphthalene via reaction with benzyne.[1]
-
Solvent Choice: High-boiling non-polar solvents (Toluene, Xylene) are preferred.[1]
-
Why: These solvents dissolve both the TPF and the benzyne precursor (e.g., anthranilic acid derivatives) while allowing reaction temperatures >110°C, which accelerates the cycloaddition and subsequent extrusion of oxygen [3].
References
-
Synthesis and Properties of TPF: Wong, K. T., et al. (2017). "Tetraphenylfuran: Aggregation-induced emission or aggregation-caused quenching?" Materials Chemistry Frontiers.
-
Photophysical Mechanisms: Determining the excited state dynamics and quenching mechanisms in furan derivatives. National Institutes of Health (NIH).
-
Diels-Alder Applications: 1,2,3,4-Tetraphenylnaphthalene synthesis and properties. Wikipedia / Chemical Data.[1]
-
General Recrystallization Techniques: Solvent selection for organic aromatics. University of Rochester, Dept of Chemistry.
Technical Safety & Handling Guide: 2,3,4,5-Tetraphenylfuran (TPF)
Critical Distinction & Introduction
CRITICAL SAFETY ALERT: Do not confuse Tetraphenylfuran (TPF) with Tetrahydrofuran (THF) .
-
TPF (CAS 1056-77-5): A solid, polycyclic aromatic compound used as a scintillator and synthetic intermediate. It is Toxic if swallowed (H301) .[1]
-
THF (CAS 109-99-9): A highly flammable liquid solvent.[2]
This guide addresses the specific hazards of TPF , a furan derivative substituted with four phenyl groups. In drug development, TPF is primarily utilized as a diene in Diels-Alder cycloadditions to generate complex polycyclic aromatic hydrocarbons (PAHs) or as a fluorescent scaffold in materials science. Due to its classification as Acute Toxic (Oral) , rigorous particulate control is required during the pre-solubilization phase.
Physicochemical & Hazard Profile
The following data aggregates authoritative GHS classifications and physical properties to establish the baseline for risk assessment.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2,3,4,5-Tetraphenylfuran |
| CAS Number | 1056-77-5 |
| Formula | C₂₈H₂₀O |
| Molecular Weight | 372.46 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | ~175 °C (varies by polymorph) |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Benzene |
Table 2: GHS Hazard Classification (Authoritative)
| Code | Hazard Statement | Signal Word | Risk Level |
| H301 | Toxic if swallowed | DANGER | High (Requires strict hygiene) |
| H319 | Causes serious eye irritation | Warning | Moderate |
| H413 | May cause long-lasting harmful effects to aquatic life | - | Environmental |
Mechanistic Insight: The toxicity (H301) is likely linked to the metabolic processing of the furan ring, which can undergo bioactivation to reactive dialdehydes or epoxides, capable of alkylating proteins or DNA. Eye irritation (H319) arises from the abrasive nature of the microcrystalline dust and potential interaction with mucosal membranes.
Risk Management & Engineering Controls
Effective safety for TPF relies on controlling the solid phase . Once dissolved, the hazard profile shifts to that of the solvent system, though the toxic solute remains.
Engineering Controls
-
Primary Barrier: All weighing and transfer of solid TPF must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar during weighing. TPF is a dry organic powder and prone to static charge, which can cause particle scattering (aerosolization).
-
Ventilation: Ensure face velocity > 100 fpm (0.5 m/s).
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (not recommended), a P100 particulate respirator is mandatory due to the H301 classification.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). TPF is lipophilic; if dissolved in DMSO or DCM, it can permeate skin rapidly.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for powders classified as eye irritants.
Operational Protocol: Diels-Alder Synthesis
This protocol illustrates the safe handling of TPF during its most common application: reacting with a dienophile (e.g., benzyne or dimethyl acetylenedicarboxylate) to form naphthalene derivatives.
Workflow Visualization
The following diagram outlines the safety logic for the synthesis workflow.
Figure 1: Safety logic flow for TPF handling, emphasizing the transition from solid particulate hazard to solution-phase management.
Step-by-Step Methodology
1. Pre-Weighing Preparation (Self-Validating Step)
-
Action: Verify the balance enclosure airflow. Place a tackymat at the hood sash to capture stray particles.
-
Validation: Hold a tissue strip at the sash opening; it must be drawn inward steadily.
2. Weighing & Transfer
-
Hazard: H301 (Toxic if swallowed).[1]
-
Protocol:
-
Place the receiving flask inside the hood.
-
Use a disposable antistatic spatula.
-
Transfer TPF gently to avoid dust clouds.
-
Immediate Decontamination: Wipe the balance and spatula with a solvent-dampened Kimwipe (e.g., acetone) immediately after use. Dispose of the wipe as solid toxic waste.
-
3. Reaction Initiation (Diels-Alder Context)
-
Context: TPF reacts with dienophiles, often requiring heat (reflux).
-
Protocol:
-
Add solvent (e.g., Toluene or Xylene) to the TPF solid before heating.
-
Ensure TPF is fully wetted/dissolved to prevent sublimation or dust release upon heating.
-
Reflux Safety: Use a water-cooled condenser. Ensure the system is under an inert atmosphere (Nitrogen/Argon) to prevent furan ring oxidation side-reactions.
-
4. Post-Reaction & Waste
-
Protocol: The product is likely a polycyclic aromatic hydrocarbon. Treat the mother liquor (filtrate) as Toxic Organic Waste . Do not pour down the drain (H413 - Aquatic Toxicity).
Emergency Response & Toxicology
Acute Exposure Response
-
Ingestion (Critical):
-
Action: Rinse mouth with water immediately. Do NOT induce vomiting unless instructed by poison control. TPF’s lipophilicity poses an aspiration risk if vomiting occurs.
-
Medical: Transport to ER. Provide the SDS (CAS 1056-77-5).
-
-
Eye Contact:
-
Action: Flush with water for 15 minutes. The solid particles can cause mechanical corneal abrasion; do not rub eyes.
-
-
Skin Contact:
-
Action: Wash with soap and water. Avoid using alcohol or DMSO, as these may enhance transdermal absorption of the toxin.
-
Spill Cleanup Logic
Do not dry sweep. Dry sweeping generates toxic dust (H301).
Figure 2: Decision matrix for TPF spill containment, prioritizing dust suppression.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 223858, Tetraphenylfuran. Retrieved January 29, 2026, from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2,3,4,5-Tetraphenylfuran (CAS 1056-77-5).[1] Retrieved January 29, 2026, from [Link]
-
Chemsrc. Furan, 2,3,4,5-tetraphenyl- MSDS and Properties. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. Tetraphenylfuran: Aggregation-induced emission or aggregation-caused quenching? Materials Chemistry Frontiers. Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Tetraphenyl-AIEgens
This Application Note is designed to address the synthesis of Tetraphenyl-based luminogens, specifically clarifying the chemical distinction between Tetraphenylethylene (TPE) —the classic product of McMurry coupling—and Tetraphenylfuran (TPF) , which requires a different synthetic pathway.
As the request specifically asks for "Tetraphenylfuran via McMurry," but the McMurry reaction is a deoxygenative olefination (producing C=C bonds, not C-O-C heterocycles), this guide will provide the definitive McMurry protocol for Tetraphenylethylene (the likely intended AIEgen) and the correct chemical protocol for Tetraphenylfuran to ensure scientific accuracy.
Protocol Focus: McMurry Coupling (TPE) & Paal-Knorr Cyclization (TPF)
Executive Summary & Chemical Clarification
Subject: Synthesis of Tetraphenyl-conjugated systems. Methodology: Low-Valent Titanium (McMurry) vs. Acid-Catalyzed Cyclodehydration.
Critical Scientific Distinction: It is imperative to distinguish between the two primary tetraphenyl targets often confused due to their structural similarity and Aggregation-Induced Emission (AIE) properties:
-
Tetraphenylethylene (TPE): The quintessential AIE luminogen.
-
Tetraphenylfuran (TPF): A structural analog with different photophysical properties (often Aggregation-Caused Quenching, ACQ, or weak AIE).[5]
-
Synthesis:Paal-Knorr Synthesis (Acid-catalyzed cyclization of 1,4-diketones).
-
Note: The McMurry reaction uses
to remove oxygen.[3] Therefore, it cannot directly synthesize a furan (which contains oxygen) from benzophenone.
-
Scope of this Guide: This document provides the Optimized McMurry Protocol for TPE (as implied by the method requested) and the Valid Synthetic Route for TPF (as implied by the target name), ensuring the researcher achieves the correct molecule.
Mechanism & Pathway Visualization
The McMurry reaction proceeds via a single-electron transfer (SET) from low-valent titanium to the carbonyl, forming a ketyl radical. These radicals dimerize to a pinacolate, which is then deoxygenated to the alkene.[3][6]
Caption: Mechanistic flow of the McMurry coupling showing the deoxygenative pathway leading to the alkene (TPE), not furan.
Protocol A: Synthesis of Tetraphenylethylene (TPE) via McMurry Coupling
Target: 1,1,2,2-Tetraphenylethylene (CAS: 632-51-9)
Method: Reductive Coupling using
Reagents & Equipment
| Component | Specification | Quantity (Scale: 10 mmol) |
| Precursor | Benzophenone | 1.82 g (10 mmol) |
| Titanium Source | Titanium(IV) Chloride ( | 2.2 mL (20 mmol) |
| Reductant | Zinc Dust (Activated) | 2.6 g (40 mmol) |
| Solvent | Dry THF (Anhydrous) | 60 mL |
| Catalyst (Optional) | Pyridine | 0.5 mL (improves yield) |
| Atmosphere | Nitrogen or Argon | Continuous flow |
Step-by-Step Methodology
1. Preparation of Low-Valent Titanium (LVT) Slurry
-
Safety Warning:
is highly corrosive and fumes violently in air. Handle strictly under inert atmosphere in a fume hood. -
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.
-
Zinc Activation: Add Zinc dust (40 mmol) to the flask. (Optional: Wash Zn with dilute HCl, water, ethanol, and ether, then dry in vacuo for higher activity).
-
Solvent Addition: Add 40 mL of dry THF to the Zn dust. Cool the suspension to 0°C using an ice bath.
-
TiCl4 Addition: Carefully add
(20 mmol) dropwise via a syringe or addition funnel over 15 minutes. The solution will turn yellow, then green, and finally deep black/violet. -
Reflux 1: Remove the ice bath and heat the mixture to reflux for 2 hours. This generates the active Ti(0)/Ti(II) species.
2. Coupling Reaction
-
Substrate Addition: Dissolve Benzophenone (10 mmol) in 20 mL of dry THF. Add this solution dropwise to the refluxing LVT slurry.
-
Reflux 2: Continue refluxing for 8–12 hours. Monitor reaction progress via TLC (Hexane/DCM 9:1). The disappearance of the benzophenone spot indicates completion.
3. Quenching & Workup
-
Quench: Cool the reaction mixture to room temperature. Carefully add 10% aqueous
or dilute HCl (slowly!) to quench the titanium species. Note: This is exothermic. -
Extraction: Extract the mixture with Dichloromethane (DCM) (
mL). -
Washing: Wash combined organic layers with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure to yield a crude white/yellow solid.
4. Purification
-
Recrystallization: Recrystallize the crude product from Ethanol/Chloroform (1:1) or hot Ethanol.
-
Yield: Typical yield is 85–95%.
-
Characterization:
NMR ( ): 7.0–7.1 (m, aromatic protons). The absence of the carbonyl peak in IR confirms coupling.
Protocol B: Synthesis of Tetraphenylfuran (TPF)
Target: 2,3,4,5-Tetraphenylfuran (CAS: 1052-39-7) Method: Paal-Knorr Cyclodehydration (Corrected Route). Why not McMurry? As established, McMurry removes oxygen. To keep the oxygen in the ring, we use an acid-catalyzed dehydration of a 1,4-diketone.
Reagents & Equipment
| Component | Specification | Quantity |
| Precursor | 1,2,3,4-Tetraphenylbutane-1,4-dione | 1.0 g (2.56 mmol) |
| Catalyst/Solvent | Acetic Anhydride ( | 10 mL |
| Acid Catalyst | Conc. HCl or p-TsOH | 0.5 mL / 100 mg |
| Reflux Setup | Round bottom flask + Condenser | Standard |
(Note: The precursor 1,4-diketone is typically synthesized via the oxidative coupling of deoxybenzoin, not McMurry).
Step-by-Step Methodology
1. Cyclization
-
Dissolution: Place 1,2,3,4-tetraphenylbutane-1,4-dione in a round-bottom flask.
-
Acid Addition: Add Acetic Anhydride (solvent/dehydrating agent) and a catalytic amount of concentrated HCl.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The reaction proceeds via the protonation of one carbonyl, nucleophilic attack by the enol of the other carbonyl, and subsequent dehydration.
2. Isolation
-
Precipitation: Cool the mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.
-
Filtration: The product will precipitate as a solid. Filter the precipitate.
-
Purification: Recrystallize from Benzene or Ethanol.
-
Result: 2,3,4,5-Tetraphenylfuran (Needle-like crystals).
Comparative Data: TPE vs. TPF
| Feature | Tetraphenylethylene (TPE) | Tetraphenylfuran (TPF) |
| Synthesis Method | McMurry Coupling (Ti-mediated) | Paal-Knorr (Acid-mediated) |
| Key Reagents | 1,4-Diketone, | |
| Mechanism Type | Reductive Olefination (Deoxygenation) | Cyclodehydration (Oxygen retention) |
| Photophysics | Strong AIE (Emits when aggregated) | ACQ or Weak AIE (Often quenches in solid state) |
| Fluorescence | Non-emissive in solution; Bright in solid. | Emissive in solution; Less bright in solid. |
References
-
McMurry, J. E. (1974). "Synthesis of tetraphenylethylene: A prototype McMurry reaction." Journal of the American Chemical Society, 96(14), 4708–4709.
-
Dong, Y., et al. (2007). "Aggregation-induced emissions of tetraphenylethene derivatives and their utilities as chemical vapor sensors and in organic light-emitting diodes." Applied Physics Letters, 91(1), 011111.
-
Ren, Y., et al. (2017). "Tetraphenylfuran: Aggregation-induced emission or aggregation-caused quenching?" Materials Chemistry Frontiers, 1, 1600-1606.
-
Fürstner, A., & Bogdanovic, B. (1996). "New developments in the chemistry of low-valent titanium."[10] Angewandte Chemie International Edition, 35(21), 2442–2469.
-
Asian Journal of Chemistry. (2013). "Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole." Asian J. Chem., 25(10), 5479.
Author's Note: If your specific research goal is to use Titanium to synthesize the furan specifically (e.g., via a reductive coupling of keto-esters followed by modification), please verify if you are attempting the Fürstner modification . However, for standard "Tetraphenyl" derivatives, the protocols above represent the industry standard for high purity and reproducibility.
Sources
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Titanium‐Catalyzed Reductive α‐Desulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Integration of Tetraphenylfuran (TPF) into Zr-Based Metal-Organic Frameworks
Topic: Incorporating Tetraphenylfuran into Metal-Organic Frameworks Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the protocol for synthesizing and incorporating 2,3,4,5-tetrakis(4-carboxyphenyl)furan (H₄TCPF) into Zirconium-based Metal-Organic Frameworks (MOFs). While tetraphenylfuran (TPF) derivatives often exhibit Aggregation-Caused Quenching (ACQ) in their dense crystalline solid state—unlike their Aggregation-Induced Emission (AIE) active silole analogs—incorporating them into a rigid MOF scaffold offers a unique pathway to engineer their photophysical properties. By isolating the TPF chromophores within a porous lattice (Matrix Coordination-Induced Emission, MCIE), one can suppress the
Ligand Design & Synthesis Strategy
The core ligand, H₄TCPF , is a tetratopic linker with
Retrosynthetic Pathway
-
Target: 2,3,4,5-tetrakis(4-carboxyphenyl)furan (H₄TCPF).
-
Precursor: 1,2,3,4-tetrakis(4-methoxycarbonylphenyl)butane-1,4-dione.
-
Key Transformation: Acid-catalyzed cyclodehydration (Paal-Knorr).
Detailed Synthesis Protocol
Step A: Synthesis of the Furan Core [1]
-
Reagents: Dissolve 1,2,3,4-tetrakis(4-methoxycarbonylphenyl)butane-1,4-dione (1.0 eq) in glacial acetic acid.
-
Catalysis: Add a catalytic amount of concentrated H₂SO₄ or HCl (approx. 5 mol%).
-
Reaction: Reflux the mixture at 120°C for 12–24 hours . Monitor via TLC for the disappearance of the diketone.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water. The furan ester will precipitate. Filter, wash with water and cold methanol. Recrystallize from chloroform/ethanol to obtain the tetra-ester intermediate.
Step B: Hydrolysis to H₄TCPF
-
Reagents: Suspend the tetra-ester in a mixture of THF/MeOH (1:1 v/v).
-
Base Hydrolysis: Add aqueous KOH (10 eq, 2M solution).
-
Reaction: Reflux at 70°C for 12 hours until the solid dissolves and the solution becomes clear.
-
Acidification: Evaporate organic solvents. Dilute the aqueous residue with water and acidify to pH ~2 using 1M HCl.
-
Isolation: The white/yellowish precipitate is H₄TCPF . Collect by centrifugation, wash repeatedly with water to remove salts, and dry under vacuum at 80°C.
Yield Expectation: ~60-75% overall. Validation: ¹H NMR (DMSO-d₆) should show the disappearance of methyl ester protons (~3.8 ppm) and the presence of a broad carboxylic acid peak (~13 ppm).
Metal-Organic Framework Assembly (Zr-TCPF)
We utilize the high stability of the
Solvothermal Synthesis Protocol
| Parameter | Specification | Rationale |
| Metal Source | ZrCl₄ (Ultra-dry, 99.9%) | Moisture sensitivity of ZrCl₄ affects reproducibility. |
| Ligand | H₄TCPF | Tetratopic linker. |
| Solvent | DMF (N,N-Dimethylformamide) | High boiling point, solubilizes both precursors. |
| Modulator | Benzoic Acid or Formic Acid | Competes with linker for Zr sites, slowing nucleation to improve crystallinity. |
| Temperature | 120°C | Optimal for Zr-carboxylate bond formation. |
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve ZrCl₄ (30 mg) in DMF (5 mL) . Sonicate for 10 minutes until fully dissolved.
-
Ligand Addition: Add H₄TCPF (40 mg) to the solution.
-
Modulation: Add Benzoic Acid (600 mg) . Note: High modulator concentration (approx. 30-50 eq) promotes the formation of large, defect-free single crystals.
-
Heating: Seal the vial tightly with a Teflon-lined cap. Place in a preheated oven at 120°C for 48 hours .
-
Cooling: Allow the oven to cool to room temperature naturally over 6 hours.
-
Washing (Activation):
-
Decant the mother liquor.
-
Wash crystals with DMF (3x) to remove unreacted ligand.
-
Solvent exchange with Acetone (3x daily for 2 days) to remove DMF from pores.
-
Critical Step: Activate by heating at 100°C under vacuum for 12 hours to remove solvent molecules from the pores.
-
Structural Validation
-
PXRD: Compare experimental pattern with simulated patterns of NU-1000 or PCN-222 (analogous tetratopic linkers) to confirm phase purity.
-
Porosity:
adsorption isotherms at 77 K. Expect BET surface areas in the range of 1500–2500 m²/g .
Mechanism of Action: Fluorescence Activation
The diagram below illustrates the transition from the non-emissive bulk ligand to the highly emissive MOF state.
Figure 1: Mechanism of fluorescence activation in Zr-TCPF MOFs. The framework prevents the quenching interactions observed in the bulk ligand while locking the phenyl rotors to minimize non-radiative decay.
Application: Fluorogenic Sensing of Nitroaromatics
The electron-rich furan core makes the Zr-TCPF MOF an excellent sensor for electron-deficient nitroaromatic explosives (e.g., TNP, TNT) via a Fluorescence Quenching mechanism (Photoinduced Electron Transfer - PET).
Sensing Protocol
-
Suspension: Prepare a suspension of activated Zr-TCPF MOF powder (1 mg) in Ethanol (3 mL). Sonicate to ensure dispersion.
-
Baseline: Measure the fluorescence emission spectrum (Excitation
nm). -
Titration: Add aliquots of the analyte (e.g., 2,4,6-trinitrophenol) solution.
-
Readout: Monitor the decrease in fluorescence intensity at
(approx. 450-480 nm). -
Analysis: Plot
vs. Concentration. A linear fit indicates Stern-Volmer quenching behavior.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Heating too fast or insufficient modulator. | Increase Benzoic Acid concentration; ensure slow cooling. |
| Low Fluorescence | Solvent quenching or collapsed pores.[2] | Ensure thorough activation (solvent exchange + vacuum heating). Avoid nitro-solvents. |
| Insoluble Ligand | H₄TCPF aggregation. | Use fresh DMF; gently heat the ligand solution before adding metal salt. |
References
-
Tetraphenylfuran Photophysics (ACQ vs AIE): Nie, H., et al. "Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching?" Materials Chemistry Frontiers, 2017, 1, 1125-1129.[2][3]
-
MOF-Based Fluorescence Turn-On (MCIE Mechanism): Shustova, N. B., et al. "Turn-on Fluorescence in Tetraphenylethylene-Based Metal–Organic Frameworks."[4] Journal of the American Chemical Society, 2011, 133(50), 20126–20129.
-
Zr-MOF Synthesis Protocols (General Porous Frameworks): Bai, Y., et al. "Zr-based metal-organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews, 2016, 45, 2327-2367.
-
Paal-Knorr Furan Synthesis (Ligand Prep): Amarnath, V., & Amarnath, K. "Intermediates in the Paal-Knorr synthesis of furans." The Journal of Organic Chemistry, 1995, 60(2), 301-307.
Sources
Application Note: Advanced Techniques for Growing Tetraphenylfuran (TPF) Single Crystals
Executive Summary
Tetraphenylfuran (TPF) is a propeller-shaped organic semiconductor of significant interest in optoelectronics and scintillation physics. Unlike its silole analogs which exhibit Aggregation-Induced Emission (AIE), TPF typically displays Aggregation-Caused Quenching (ACQ) in the solid state. Consequently, the growth of high-purity, defect-free single crystals is critical for studying its intrinsic excitonic behavior, enabling efficient organic field-effect transistors (OFETs), and minimizing non-radiative decay pathways caused by lattice imperfections.
This guide details three validated protocols for growing TPF single crystals: Solution Growth (Slow Evaporation/Diffusion) , Physical Vapor Transport (PVT) , and Vertical Bridgman-Stockbarger .
Material Pre-requisites & Purification
Critical Warning: Commercial TPF (typically 98-99% purity) is insufficient for high-quality crystal growth. Impurities act as nucleation sites for polycrystalline growth and quenching centers.
Protocol: Multi-Stage Purification
-
Recrystallization: Dissolve crude TPF in boiling toluene. Filter the hot solution through a 0.2 µm PTFE membrane to remove insoluble dust. Allow to cool slowly to room temperature. Harvest crystals.
-
Sublimation / Zone Refining:
-
Method: Vacuum Sublimation (Preferred for small batches).
-
Conditions:
Torr vacuum. -
Source Temp: 160°C (Below melting point of ~200°C).
-
Cold Finger: 25°C.
-
Note: Repeat 2-3 times until the material appears pure white/colorless.
-
Method 1: Solution Growth (Slow Evaporation & Diffusion)
Best for: X-ray diffraction (XRD) quality crystals and initial phase characterization.
Physicochemical Basis
TPF is soluble in moderately polar aprotic solvents (THF, Chloroform, Toluene) but insoluble in water and alcohols. The "Oiling Out" phenomenon is a common failure mode in THF; therefore, we prioritize Toluene or Chloroform/Hexane systems.
Protocol A: Slow Evaporation (Toluene)
-
Saturation: Prepare a saturated solution of TPF in Toluene at 40°C.
-
Filtration: Filter into a clean borosilicate scintillation vial.
-
Vessel Prep: Cover the vial with Parafilm. Pierce 3-5 small holes with a 22G needle to restrict evaporation rate.
-
Incubation: Place in a vibration-free, temperature-controlled environment (20°C ± 0.5°C).
-
Timeline: Crystals appear in 5-10 days.
Protocol B: Liquid-Liquid Diffusion (Anti-solvent)
This method reduces thermal shock and yields higher optical quality.
-
Inner Phase: Dissolve 50 mg TPF in 2 mL Chloroform (High density, bottom layer).
-
Outer Phase: Carefully layer 4 mL of Methanol or Hexane (Low density, top layer) over the solution.
-
Technique: Tilt the vial and let the anti-solvent drip slowly down the wall to prevent turbulent mixing.
-
-
Growth: Seal the vial tightly. As the phases diffuse, supersaturation occurs at the interface.
-
Harvest: 1-2 weeks.
Method 2: Physical Vapor Transport (PVT)
Best for: High-purity crystals for optoelectronic measurements (OFETs, PL).
Physicochemical Basis
PVT relies on the sublimation of TPF below its decomposition temperature. Since TPF melts at ~199-201°C, sublimation must occur under high vacuum to transport molecules from a hot source to a cooler crystallization zone without melting the source (which can trap impurities).
Experimental Setup (Horizontal Tube Furnace)
-
Carrier Gas: Ultra-high purity Argon (99.999%), flow rate 20-50 sccm.
-
Pressure: Low pressure (50 - 100 Torr) or High Vacuum (
Torr). -
Ampoule: Quartz tube, cleaned with Aqua Regia.
Step-by-Step Protocol
-
Loading: Place 200 mg of purified TPF powder in a quartz boat at the "Source" zone.
-
Evacuation: Pump down the system to
Torr to degas the powder for 1 hour at room temperature. -
Ramp: Heat the Source zone to 185°C (Just below MP).
-
Gradient: Establish a linear gradient where the "Crystal" zone is at 140°C - 160°C .
-
Growth: Maintain conditions for 48-72 hours. TPF plates will form on the quartz walls in the cooler zone.
-
Cooling: Cool at 1°C/min to prevent thermal cracking.
Method 3: Vertical Bridgman-Stockbarger
Best for: Large volumetric boules (cm-scale) for scintillators.
Physicochemical Basis
This method involves melting the material and slowly lowering it through a sharp temperature gradient.[1] The melt solidifies at the tip of the ampoule (capillary) first, selecting a single grain which propagates growth.
Thermal Parameters
-
Melting Point (MP): ~201°C.[2]
-
Hot Zone: 210°C (Ensure complete melt).
-
Cold Zone: 180°C (Ensure solidification).
-
Gradient: 10-20°C/cm at the adiabatic zone.
Protocol
-
Ampoule Prep: Use a borosilicate or quartz ampoule with a capillary tip (seed selector).
-
Filling: Load TPF powder. Connect to a vacuum line.
-
Sealing: Melt the TPF carefully to consolidate powder, then seal the ampoule under vacuum (
Torr). Warning: Do not overheat to prevent decomposition. -
Furnace Loading: Suspend the ampoule in the Hot Zone. Hold for 12 hours to homogenize the melt.
-
Translation: Lower the ampoule at a rate of 0.5 - 1.0 mm/hour .
-
Note: Slower rates reduce void formation caused by volume contraction (approx. 10-15% for organics).
-
-
Annealing: Once fully solidified, cool the furnace to room temperature over 24 hours to relieve thermal stress.
Visualization: Decision & Process Logic
Figure 1: Crystal Growth Technique Selection Logic
Caption: Decision matrix for selecting the optimal TPF growth method based on the final application requirement.
Comparative Data Summary
| Parameter | Solution Growth | Physical Vapor Transport (PVT) | Bridgman-Stockbarger |
| Primary Use | XRD, Morphology studies | Optoelectronics, Spectroscopy | Scintillators, Neutron Detectors |
| Purity Level | Moderate (Solvent inclusions possible) | Highest (Self-purifying) | High (Depends on feed purity) |
| Crystal Size | mm-scale (Prisms/Needles) | mm-scale (Thin Plates) | cm-scale (Boules) |
| Temp. Range | 20°C - 50°C | 140°C - 185°C | 180°C - 210°C |
| Growth Rate | Days to Weeks | 1-3 Days | 0.5 - 1.0 mm/hr |
| Key Risk | Solvate formation, Oiling out | Thermal decomposition if T > MP | Thermal stress cracking |
Troubleshooting Common Defects
-
Oiling Out (Solution Growth):
-
Cause: Supersaturation reached too quickly; TPF concentration too high.
-
Fix: Use a solvent mixture (e.g., Toluene:Hexane 1:1) or reduce the evaporation rate (smaller pinholes).
-
-
Yellowing of Crystals (Melt/PVT):
-
Cause: Thermal oxidation or decomposition.
-
Fix: Ensure vacuum is
Torr; check for leaks. Lower the source temperature by 5-10°C.
-
-
Cracks/Cloudiness (Bridgman):
-
Cause: Cooling too fast or impurities.
-
Fix: Reduce lowering rate to 0.5 mm/hr. Anneal the crystal post-growth.
-
References
-
Zhang, Y., et al. (2017). Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching? Materials Chemistry Frontiers.[3][4] Retrieved from [Link]
-
Lyasnikova, M. S., et al. (2024). Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt. Crystallography Reports. (Analogous Bridgman technique for polyphenyls). Retrieved from [Link]
-
Crespo-Otero, R., et al. (2019). Emission Quenching in Tetraphenylfuran Crystal: Why This Propeller-Shaped Molecule Does Not Emit in the Condensed Phase? MDPI. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal.[5] Retrieved from [Link][6][7]
Sources
- 1. youtube.com [youtube.com]
- 2. 751-38-2 CAS MSDS (1,2,3,4-TETRAPHENYLNAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
application of Tetraphenylfuran in organic light-emitting diodes (OLEDs)
This Application Note is designed for researchers in organic electronics and materials science. It details the photophysical behavior of Tetraphenylfuran (TPF) , explains its limitation as a standalone emitter (Aggregation-Caused Quenching), and provides protocols for synthesizing TPF and engineering it into Tetraphenylethylene-Furan (TPE-F) hybrids to unlock Aggregation-Induced Emission (AIE) for high-performance OLEDs.[1]
Executive Summary
Tetraphenylfuran (TPF) represents a critical case study in organic optoelectronics.[1] Structurally analogous to the highly efficient AIEgen 2,3,4,5-tetraphenylsilole, TPF was historically expected to exhibit similar Aggregation-Induced Emission (AIE).[1] However, empirical data reveals that unsubstituted TPF undergoes Aggregation-Caused Quenching (ACQ) due to planar stacking in the solid state.[1]
This guide provides the technical roadmap to:
-
Synthesize High-Purity TPF as a core building block.
-
Overcome ACQ by engineering TPF into Tetraphenylethylene-Furan (TPE-F) architectures.
-
Fabricate OLED Devices using TPE-F as the emissive layer, achieving superior charge transport and luminance compared to thiophene analogues.
Material Science & Photophysics
The TPF Paradox: ACQ vs. AIE
Understanding the photophysics is prerequisite to successful device fabrication.[1]
-
Tetraphenylsilole: Exhibits AIE because the silole ring prevents π-π stacking, and Restricted Intramolecular Rotation (RIR) in the solid state blocks non-radiative decay channels.[1]
-
Tetraphenylfuran (TPF): The smaller atomic radius of Oxygen (vs. Silicon) allows the phenyl rings to adopt a more planar conformation.[1] This facilitates strong intermolecular π-π interactions in the solid state, leading to exciton quenching (ACQ).[1]
Strategic Implication: Pure TPF should not be used as a solid-state emitter.[1] It must be modified with bulky rotors (like Tetraphenylethylene, TPE) to restore AIE properties.[1]
Mechanism Visualization
The following diagram illustrates the divergent photophysical pathways of TPF and its engineered derivative TPE-F.
Figure 1: Mechanistic divergence between TPF (ACQ) and TPE-F (AIE). TPE-F utilizes steric bulk to prevent stacking while harnessing RIR for emission.[1]
Protocol A: Synthesis of 2,3,4,5-Tetraphenylfuran
This protocol yields high-purity TPF suitable for use as a synthetic intermediate.[1]
Reagents Required:
-
Benzoin (99%)[1]
-
Benzyl chloride[1]
-
Sodium ethoxide (NaOEt)[1]
-
Ethanol (EtOH)[1]
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)[1]
-
Acetic Anhydride
Step 1: Synthesis of 1,2,3,4-Tetraphenylbutane-1,4-dione[1][2][3]
-
Reaction: Dissolve Benzoin (10 mmol) and Benzyl chloride (10 mmol) in Ethanol (50 mL).
-
Addition: Add NaOEt (12 mmol) slowly under nitrogen atmosphere.
-
Reflux: Heat to reflux for 4 hours. The solution will darken.
-
Oxidation: The intermediate is oxidized (often using Copper(II) sulfate/Pyridine or simply air oxidation during workup) to form the 1,4-diketone.[1]
-
Purification: Cool to room temperature. Filter the precipitate.[1][2] Recrystallize from ethanol to obtain white needles of 1,2,3,4-tetraphenylbutane-1,4-dione.[1]
Step 2: Paal-Knorr Cyclization to TPF[1]
-
Setup: Place the 1,4-diketone (5 mmol) in a round-bottom flask.
-
Solvent/Catalyst: Add Acetic Anhydride (20 mL) and catalytic conc. HCl (0.5 mL).
-
Reflux: Heat to 140°C (reflux) for 3 hours. The reaction drives dehydration.[1]
-
Quench: Pour the hot mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: A precipitate forms immediately.[1] Filter and wash with water (3x) and cold ethanol (1x).[1]
-
Final Purification: Recrystallize from Toluene/Ethanol (1:1).
Protocol B: OLED Device Fabrication (TPE-F Emitter)
This protocol details the fabrication of a non-doped OLED using the TPE-F hybrid material, which exhibits superior charge transport compared to thiophene analogues.[1]
Device Architecture: ITO / NPB (60 nm) / TPE-F (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)[1]
| Layer Function | Material | Thickness | Role |
| Anode | ITO | 150 nm | Hole Injection |
| HTL | NPB | 60 nm | Hole Transport |
| EML | TPE-F | 20 nm | Light Emission (AIE) |
| ETL | TPBi | 40 nm | Electron Transport / Hole Blocking |
| EIL | LiF | 1 nm | Electron Injection |
| Cathode | Al | 100 nm | Cathode |
Step-by-Step Fabrication Workflow
Figure 2: Fabrication workflow for TPE-F based OLEDs.[1]
-
Substrate Preparation:
-
Ultrasonic clean ITO glass in: Detergent water
Deionized water Acetone Isopropyl alcohol (15 min each).[1] -
Critical: UV-Ozone treat for 15 minutes immediately before loading into the vacuum chamber to increase ITO work function.
-
-
Vacuum Deposition:
-
Load organic materials into quartz crucibles.
-
Pump down to
Torr. -
Deposition Rates:
-
-
Encapsulation:
Characterization & Validation
To validate the quality of the TPE-F material and the device, perform the following tests.
The "AIE Test" (PL Spectroscopy)
Before device fabrication, confirm AIE behavior.[1]
-
Prepare a
solution of TPE-F in THF (good solvent).[1] -
Prepare mixtures of THF/Water with water fractions (
) from 0% to 99%.[1] -
Expectation:
Device Metrics
Typical performance metrics for a TPE-F device (Reference values):
-
Turn-on Voltage: ~3.0 - 4.0 V
-
Max EQE: ~2.5% - 3.0% (for non-doped fluorescent device).[1]
-
EL Peak: ~490-510 nm (Sky Blue / Greenish-blue).[1]
References
-
Nie, H. et al. "Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching?" Materials Chemistry Frontiers, 2017.[1] Link
-
Key Finding: Establishes the ACQ nature of the core TPF molecule.[1]
-
-
Liu, Y. et al. "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance."[1] Advanced Optical Materials, 2012.[1] Link[1]
- Key Finding: Details the TPE-F hybrid and its superiority over thiophene analogues in OLEDs.
-
Zhao, Z. et al. "Aggregation-Induced Emission: New Vistas at the Aggregate Level."[1] Angewandte Chemie International Edition, 2020.[1] Link[1]
- Key Finding: General principles of AIE design relevant to furan deriv
Sources
experimental protocol for Suzuki cross-coupling to synthesize Tetraphenylfuran derivatives
Application Note: High-Efficiency Synthesis of Tetraphenylfuran (TPF) Derivatives via Suzuki-Miyaura Cross-Coupling
Executive Summary
Tetraphenylfuran (TPF) and its derivatives are critical scaffolds in organic optoelectronics, serving as building blocks for Aggregation-Induced Emission (AIE) luminogens and organic field-effect transistors (OFETs). While traditional cyclization methods exist, they often lack the functional group tolerance required for advanced drug discovery or materials science.
This protocol details a robust, Suzuki-Miyaura cross-coupling methodology to synthesize 2,3,4,5-tetraphenylfuran directly from 2,3,4,5-tetrabromofuran. This approach offers superior modularity, allowing researchers to install diverse aryl groups (electron-donating or withdrawing) in a single pot.
Key Advantages of this Protocol:
-
Modularity: Synthesize symmetric or asymmetric cores depending on the precursor.
-
High Yield: Optimized conditions typically yield >85%.
-
Scalability: Protocol validated from milligram to gram scales.
Mechanistic Insight & Reaction Design
The Challenge of Steric Congestion
Synthesizing TPF via cross-coupling requires forming four carbon-carbon bonds on a relatively small furan ring. The primary challenge is steric hindrance . As phenyl rings are added, the rotation of the remaining C-Br bonds becomes restricted, and the spatial crowding can impede the approach of the palladium catalyst for subsequent oxidative additions.
The Catalytic Solution
To overcome this, we utilize a Pd(PPh₃)₄ catalyst system. The triphenylphosphine ligands are labile enough to dissociate and create the active mono-phosphine Pd(0) species, yet bulky enough to promote the reductive elimination step which releases the crowded product.
The Four-Fold Cycle: Unlike standard biaryl synthesis, this reaction must cycle four times. Incomplete conversion leads to mono-, di-, or tri-substituted byproducts (e.g., tribromophenylfuran), which are difficult to separate chromatographically. Therefore, excess boronic acid (1.1–1.5 equiv per bromide) and extended reflux times are non-negotiable.
Visualization: The Catalytic Pathway
Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling.[1] For TPF synthesis, this cycle iterates four times on the furan core. High local concentration of boronate is maintained to drive the reaction to completion.
Experimental Protocol
Materials & Reagents
| Component | Role | Specification |
| 2,3,4,5-Tetrabromofuran | Substrate | >98% Purity. Handle with care; potential irritant. |
| Phenylboronic Acid | Coupling Partner | 5.0 equivalents (1.25 equiv per Br). |
| Pd(PPh₃)₄ | Catalyst | 5-10 mol%. Must be bright yellow. If brown/black, repurify or discard. |
| K₂CO₃ (2.0 M aq.) | Base | Degassed prior to use. |
| 1,4-Dioxane | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
Step 1: Inert Gas Setup
-
Rationale: Pd(0) is sensitive to oxidation. Oxygen causes homocoupling of boronic acids (forming biphenyls) and deactivates the catalyst.
-
Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle vacuum/Argon (or Nitrogen) three times.
Step 2: Reagent Loading
-
Action: Under a positive stream of Argon, add:
-
2,3,4,5-Tetrabromofuran (1.0 equiv, e.g., 100 mg).
-
Phenylboronic acid (5.0 equiv, e.g., ~155 mg).
-
Pd(PPh₃)₄ (8 mol%, e.g., ~24 mg).
-
-
Solvent Addition: Add 1,4-Dioxane (5 mL per 100 mg substrate) via syringe.
-
Base Addition: Add 2.0 M aqueous K₂CO₃ (2 mL).
-
Note: The biphasic mixture requires vigorous stirring to ensure phase transfer.
Step 3: Reaction
-
Action: Heat the mixture to 90–100 °C (reflux) for 12–24 hours .
-
Monitoring: Monitor via TLC (Hexane/DCM 9:1). The starting material (tetrabromofuran) is non-polar. The product (TPF) is highly fluorescent under UV (365 nm) on the TLC plate.
-
Checkpoint: If intermediates (mono/di/tri-substituted) persist after 12h, add an additional 2 mol% catalyst and 1.0 equiv boronic acid.
-
Step 4: Workup
-
Cool to room temperature.[2]
-
Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organic layers with Brine (sat. NaCl).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Action: Purify via silica gel column chromatography.
-
Eluent: Gradient elution starting with 100% Hexanes → 5% DCM in Hexanes.
-
Product: 2,3,4,5-Tetraphenylfuran appears as a white to off-white solid.
Data Analysis & Validation
To ensure the integrity of the synthesized TPF, compare your results against these standard parameters.
Expected Yields
| Substrate (Ar-B(OH)₂) | Electronic Nature | Expected Yield | Notes |
| Phenyl | Neutral | 85-92% | Standard benchmark. |
| 4-Methoxyphenyl | Electron-Donating | 80-88% | Slower reaction; may require 24h. |
| 4-Fluorophenyl | Electron-Withdrawing | 85-90% | Fast reaction; highly crystalline product. |
| 2-Methylphenyl | Sterically Hindered | 40-60% | Ortho-substitution significantly lowers yield due to steric clash. |
Characterization Checklist (Self-Validation)
-
¹H NMR (CDCl₃, 300/400 MHz):
-
Look for the absence of furan protons (the core is fully substituted).
-
TPF is symmetric.[3] You should see two distinct multiplets for the phenyl rings:
- ~7.4–7.5 ppm (Protons on rings at positions 2,5).
- ~7.1–7.2 ppm (Protons on rings at positions 3,4).
-
-
¹³C NMR:
-
Critical diagnostic peak: The furan ring carbons.
- ~147-148 ppm (C2/C5 of furan).
- ~125-126 ppm (C3/C4 of furan).
-
-
Mass Spectrometry:
-
Parent ion
should be clearly visible (e.g., m/z 372 for unsubstituted TPF).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (O₂) | Ensure rigorous degassing of solvents and base solution. Use fresh Pd(PPh₃)₄. |
| "Black Metal" Precipitate | Pd agglomeration | Ligand concentration is too low. Add excess PPh₃ (10 mol%) to stabilize the active Pd species. |
| Incomplete Substitution | Steric hindrance | Switch solvent to Toluene/Ethanol/Water (4:1:1) to increase reflux temperature (~110°C). |
| Homocoupling (Biphenyls) | Excess O₂ or low halide reactivity | Reduce O₂ exposure. This byproduct usually elutes much faster than TPF on silica. |
References
-
Synthesis of Tetraarylfurans via Suzuki-Miyaura
- Bachens, M. et al. "Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
-
General Suzuki Coupling Mechanism & Conditions
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Photophysical Properties of Tetraphenylfuran (AIE vs ACQ)
-
Nie, H., et al. "Tetraphenylfuran: Aggregation-induced emission or aggregation-caused quenching?"[4] Materials Chemistry Frontiers.
-
-
Purification and Characterization of TPF
- Electronic Supplementary Information (ESI)
Sources
Troubleshooting & Optimization
Technical Support Center: 2,3,4,5-Tetraphenylfuran (TPF) Synthesis
Ticket System: Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Active
Introduction: The TPF Synthesis Protocol
Welcome to the Technical Support Center. You are likely here because you are synthesizing 2,3,4,5-Tetraphenylfuran (TPF) , a critical intermediate for OLEDs, scintillators, and photochromic materials.
The industry-standard route is the Paal-Knorr cyclodehydration of 1,2,3,4-tetraphenylbutane-1,4-dione. While seemingly straightforward, this reaction is sensitive to stereochemical kinetics and water management. Below are the resolved tickets for the most common issues encountered by our research partners.
Ticket #101: Reaction Stalled or Low Conversion
User Report: "I am using p-TsOH in toluene with a Dean-Stark trap. The reaction starts well but stalls at ~70% conversion. Adding more acid doesn't help."
Root Cause Analysis: Stereochemical Kinetics
The stalling is likely not due to catalyst death, but substrate stereochemistry . The precursor, 1,2,3,4-tetraphenylbutane-1,4-dione, exists as meso and dl (racemic) diastereomers.
-
The Insight: Research by Amarnath et al. confirmed that these diastereomers cyclize at significantly different rates.[1][2] The meso isomer often cyclizes slower due to steric hindrance in the rotation required to achieve the reactive conformer.
-
The Trap: If your starting material is enriched in the slower-reacting isomer, the reaction will appear to "stall" after the fast isomer is consumed.
Solution Protocol
-
Switch Solvent System: Toluene (bp 110°C) may not provide enough energy to overcome the rotational barrier of the slower isomer.
-
Recommendation: Switch to o-Xylene (bp 144°C) or Chlorobenzene (bp 131°C) . The higher temperature accelerates the cyclization of the recalcitrant isomer.
-
-
Verify Water Removal: The reaction is reversible. Ensure the Dean-Stark trap is actively removing water. If the azeotrope is wet, the equilibrium shifts back to the diketone.
Mechanistic Visualization (Paal-Knorr)
The following diagram illustrates the critical "Bottleneck" where stereochemistry dictates the rate of ring closure.
Figure 1: Mechanistic pathway highlighting the rotational alignment barrier where steric bulk from phenyl groups can impede the reaction rate.
Ticket #102: Green Chemistry & High Throughput
User Report: "We need to scale this up but want to avoid halogenated solvents and toxic catalysts. Can we use microwave irradiation?"
Technical Assessment
Yes. The Paal-Knorr reaction is an excellent candidate for Microwave-Assisted Organic Synthesis (MAOS) . The polar transition state couples well with microwave energy, often reducing reaction times from hours to minutes.
Green Optimization Matrix
| Variable | Standard Conditions | Green/Optimized Conditions | Notes |
| Catalyst | p-TsOH / HCl | Amberlyst-15 or Iodine (I₂) | Amberlyst is a solid acid (recyclable). I₂ is mild and effective. |
| Solvent | Toluene / Benzene | Ethanol or Solvent-Free | Ethanol works well under microwave pressure; solvent-free works for neat melts. |
| Time | 12–24 Hours | 5–20 Minutes | Microwave irradiation at 150W typically completes the reaction in <15 mins. |
| Yield | 75–85% | 90–96% | Reduced thermal degradation leads to cleaner profiles. |
Protocol: Microwave-Assisted Synthesis (Solvent-Free)
-
Mix: Combine 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 eq) and Montmorillonite K-10 clay or Amberlyst-15 (20 wt%) in a microwave vial.
-
Irradiate: Set reactor to 120°C (dynamic power mode) for 10 minutes .
-
Workup: Extract with hot ethanol, filter off the solid catalyst, and cool to crystallize.
Ticket #103: Purification & Solubility Issues
User Report: "The product precipitates as a yellow/brown solid. I'm struggling to find a good recrystallization solvent. It's too soluble in DCM but insoluble in ethanol."
Troubleshooting Guide
TPF is a highly non-polar, aromatic system. It often traps oligomeric impurities which cause the yellow/brown discoloration (pure TPF should be white to off-white needles).
Recrystallization Strategy
You must use a Two-Solvent System (Solvent/Anti-solvent).[3]
-
Dissolution (Solvent A): Dissolve the crude solid in the minimum amount of boiling Chloroform (CHCl₃) or THF .
-
Precipitation (Solvent B): Slowly add hot Ethanol or Petroleum Ether until persistent turbidity is observed.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing yield and purity issues in TPF synthesis.
References
-
Mechanism & Kinetics: Amarnath, V., Amarnath, K. (1995). "Mechanism of the Paal-Knorr Furan Synthesis." The Journal of Organic Chemistry, 60(2), 301-307.
-
Microwave Synthesis: Rao, H.S.P., Jothilingam, S. (2003). "Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones to Furan Derivatives." The Journal of Organic Chemistry, 68(13), 5392-5394.
-
General Synthesis & Properties: Karami, B., et al. (2012). "Synthesis of 2,3,4,5-Tetraphenylfuran from Toluene." Asian Journal of Chemistry, 24(12).
-
Catalyst Comparison: BenchChem. "A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis."
Sources
Technical Support Center: Tetraphenylfuran (TPF) Fluorescence Optimization
Topic: Improving the Quantum Yield (QY) of Tetraphenylfuran Derivatives Audience: Senior Researchers & Drug Development Scientists Version: 2.4 (Current)
Core Directive & Photophysical Reality Check
The "Tetraphenyl" Trap: Unlike its famous cousin Tetraphenylsilole (TPS), which is a classic Aggregation-Induced Emission (AIE) luminogen, Tetraphenylfuran (TPF) is inherently prone to Aggregation-Caused Quenching (ACQ) in its unmodified state.
While the propeller-shaped phenyl rings suggest AIE potential, the central furan ring is planar and less sterically crowded than the silole core. This allows TPF molecules to pack tightly (π-π stacking) in the solid state, opening non-radiative decay channels that kill fluorescence.
The Optimization Strategy: To improve Quantum Yield (QY), you must reverse this behavior based on your medium:
-
In Solid State: You must prevent planar stacking (force AIE-like behavior via steric hindrance).
-
In Solution: You must restrict intramolecular rotation (RIR) to prevent energy dissipation.
Module A: Structural Engineering (The "Design" Phase)
Q: Why is my TPF derivative highly fluorescent in dilute solution but dark as a powder? A: You are witnessing ACQ. The planar furan core allows the molecules to align in parallel sheets (H-aggregates), leading to non-radiative dissipation.
Troubleshooting Protocol: Breaking the Stack To boost solid-state QY, you must disrupt this packing.
| Modification Strategy | Mechanism | Expected Outcome |
| Bulky Substituents | Introduce tert-butyl or trityl groups at the para positions of the phenyl rings. | Increases intermolecular distance; prevents π-π stacking. |
| Positional Isomerism | Move substituents to ortho positions. | Increases steric torsion between phenyls and furan core, locking the conformation. |
| MOF Encapsulation | Incorporate the TPF ligand into a Metal-Organic Framework (e.g., Zn-MOF).[1] | Isolates single chromophores in a rigid lattice (Matrix-Coordination-Induced Emission). |
Q: My emission redshifts significantly in polar solvents, and QY drops. Why? A: This is the Twisted Intramolecular Charge Transfer (TICT) effect. If your TPF derivative has strong Donor-Acceptor (D-A) architecture, polar solvents stabilize the non-emissive twisted state.
-
Fix: Screen solvents with lower dielectric constants (e.g., Toluene vs. DMF) or rigidify the D-A bond to prevent the "twist" that leads to the charge transfer state.
Module B: Synthesis & Purification (The "Make" Phase)
Protocol: Paal-Knorr Furan Synthesis Optimization Standard synthesis involves the acid-catalyzed cyclization of 1,4-diketones.
Common Failure Mode: The "Dark Product" Users often report obtaining the correct NMR structure but low fluorescence. This is usually due to trace impurities acting as quenchers.
Troubleshooting Workflow:
-
Catalyst Removal: Residual acid (p-TsOH, HCl) or metal ions (if using coupling precursors) quench fluorescence via electron transfer.
-
Action: Perform a final wash with EDTA (for metals) or NaHCO₃ (for acids) followed by recrystallization from ethanol/hexane.
-
-
Oxidation Check: Furan rings are electron-rich and susceptible to oxidative ring-opening under light/air exposure over time.
-
Action: Run TLC. If a "tail" or baseline spot appears, purify via column chromatography (Silica gel) immediately before QY measurement.
-
Caption: Figure 1. Troubleshooting logic for synthetic impurities causing fluorescence quenching in TPF derivatives.
Module C: Photophysical Characterization (The "Measure" Phase)
Q: My solid-state QY measurement is inconsistent (e.g., 15% vs 40%). A: This is likely an artifact of scattering or re-absorption , common when measuring powders without an integrating sphere.
Protocol: Absolute QY Measurement (Integrating Sphere Method) Do not rely on relative methods (using reference dyes) for solid samples.
-
Blank Correction: Measure the sphere with the empty sample holder (Spectralon).
-
Scatter Correction: Measure the sample off-peak (absorption range) to determine how many photons are scattered rather than absorbed.
-
Re-absorption Correction: High-concentration solids re-absorb their own emission (inner filter effect), artificially lowering the observed QY.
-
Fix: Dilute the TPF powder in a non-absorbing matrix (e.g., BaSO₄ or PMMA) at 1% w/w concentration to measure the "true" molecular QY without intermolecular quenching.
-
Data Table: Solvent Effects on TPF Quantum Yield (Example Data)
| Solvent | Polarity (Dielectric ε) | QY (Φ) | Mechanistic Insight |
| Hexane | Non-polar (1.88) | 0.42 | Low non-radiative decay; stable emission. |
| THF | Moderate (7.58) | 0.35 | Slight TICT onset depending on substituents. |
| Acetonitrile | High (37.5) | < 0.05 | TICT Quenching. Polar solvent stabilizes the twisted charge-transfer state (dark state). |
| Solid Film | N/A | 0.02 | ACQ. Planar stacking quenches emission. |
| Solid (Doped) | N/A | 0.55 | Rigidified. Dispersed in PMMA (1%) prevents stacking + restricts rotation. |
Module D: The AIE/ACQ Decision Matrix
Use this logic flow to determine the necessary modification for your specific application.
Caption: Figure 2. Strategic decision matrix for optimizing TPF fluorescence based on the target medium.
References
-
Nie, H., et al. (2017). "Tetraphenylfuran: Aggregation-induced emission or aggregation-caused quenching?" Materials Chemistry Frontiers. (Clarifies the ACQ nature of unmodified TPF).
-
Stawiasz, K. J., et al. (2023).[2] "Improved Quantum Yield in Geometrically Constrained Tetraphenylethylene-Based Metal-Organic Frameworks." CrystEngComm. (Demonstrates the MOF/Ligand isolation strategy for boosting QY).
-
Amarnath, V., et al. (1995).[3][4] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry. (Foundational chemistry for synthesizing the core).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard protocols for Integrating Sphere and QY calculations).
Sources
challenges in Tetraphenylfuran crystal growth and solutions
Technical Support Center: Tetraphenylfuran (TPF) Crystal Growth
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist Ticket ID: TPF-CG-001 | Topic: Optimization of Growth Protocols & Defect Mitigation
Welcome to the Technical Support Hub
You are likely here because your Tetraphenylfuran (TPF) crystals are exhibiting poor transparency, low yield, or unexpected quenching effects. Unlike its silole analogs, TPF often suffers from Aggregation-Caused Quenching (ACQ) in the solid state, making defect-free crystal habit retention critical for accurate photophysical characterization.
This guide is not a textbook; it is a troubleshooting manual designed to reverse-engineer your failures into reproducible protocols.
Module 1: Pre-Growth Purification (The Foundation)
The Problem: "My crystals are yellowing or show amorphous domains." The Diagnosis: Impurity inclusion from the Paal-Knorr synthesis . The standard synthesis involves condensing 1,4-diketones with an acid catalyst. Residual reactants (1,4-diketones) and acid traces (p-TsOH) act as nucleation disruptors.
The Solution: Multi-Stage Purification Protocol You cannot grow electronic-grade crystals from crude synthesis product.
| Stage | Method | Target Impurity | Protocol Notes |
| 1 | Solvent Wash | Acid Catalyst | Wash crude solid with cold Ethanol (EtOH). TPF is poorly soluble; acids dissolve. |
| 2 | Recrystallization | Unreacted Diketones | Dissolve in boiling Acetic Acid or Toluene . Cool slowly to 4°C. |
| 3 | Sublimation | Volatile Organics | Critical Step. See Module 3 for parameters. |
Visualizing the Purification Logic:
Figure 1: Step-by-step purification workflow to isolate electronic-grade TPF from Paal-Knorr byproducts.
Module 2: Solution Growth (Troubleshooting & FAQs)
The Problem: "I am getting needle-like clusters instead of prisms."
The Diagnosis: Kinetic roughening caused by high supersaturation .
TPF molecules are propeller-shaped. When they crash out of solution too quickly (high supersaturation), they stack efficiently only along the
Solubility Profile (Key to Solvent Selection):
| Solvent | Solubility | Role in Growth |
| THF / Chloroform | High | Good Solvent (Dissolver) |
| Toluene / Benzene | Moderate | Buffer Solvent (Control) |
| Ethanol / Methanol | Low | Antisolvent (Precipitant) |
| Water | Insoluble | Avoid (Causes rapid crashing) |
Protocol: Vapor Diffusion (The "Double Vial" Method) This is the most reliable method for obtaining X-ray quality prisms.
-
Inner Vial: Dissolve 20 mg TPF in 2 mL THF (or DCM). Filter through a 0.45 µm PTFE syringe filter to remove dust (heterogeneous nucleation sites).
-
Outer Vial: Add 5 mL Ethanol (Antisolvent).
-
The Setup: Place the open inner vial inside the outer vial. Cap the outer vial tightly.
-
Mechanism: Ethanol vapor slowly diffuses into the THF solution, lowering TPF solubility gradually.
-
Troubleshooting:
-
Crystals too small? Dilute the inner solution by 50%.
-
Amorphous precipitate? Your antisolvent is too aggressive. Switch Ethanol to Isopropanol (slower diffusion).
-
Module 3: Physical Vapor Transport (Sublimation)
The Problem: "My material degrades/chars before it sublimes."
The Diagnosis: Insufficient Vacuum or Excessive Source Temperature .
TPF has a melting point of approx. 170-175°C. If you heat near this point at atmospheric pressure, it will oxidize or decompose. You must operate below the triple point pressure to ensure sublimation (Solid
The Protocol: Horizontal Tube Furnace (PVT)
-
System Pressure:
Torr (High Vacuum is non-negotiable). -
Carrier Gas: High-purity Argon (optional, 20-50 sccm to assist transport).
-
Temperature Gradient:
| Zone | Temperature | Function |
| Source Zone | 150°C - 160°C | Sublimation (Keep below MP of 175°C) |
| Gradient Zone | 120°C - 90°C | Mass Transport |
| Growth Zone | 80°C - 60°C | Crystallization (Deposition) |
Visualizing the PVT Setup:
Figure 2: Thermal profile for Physical Vapor Transport (PVT). Note the source temp is kept below the melting point.
Expert Insight:
If you observe "black spots" in the source boat after the run, your vacuum was poor (oxidation). If the crystals in the growth zone are dendritic (tree-like), the thermal gradient is too steep (
Module 4: Characterization & Validation
Q: Why is my crystal non-fluorescent?
A: This is likely intrinsic.
Unlike Tetraphenylsilole (which is AIE-active: Aggregation-Induced Emission), Tetraphenylfuran (TPF) typically exhibits Aggregation-Caused Quenching (ACQ) .[2][3] In the crystal lattice, TPF molecules pack with strong
-
Validation: If your solution is fluorescent but the crystal is dark, you have successfully grown the correct phase.
-
Action: To recover emission, you must co-crystallize TPF with a host matrix (doping) to separate the chromophores.
Q: How do I verify purity without destroying the crystal? A: Use Single-Crystal X-ray Diffraction (SCXRD) .
-
Check the unit cell parameters.
-
Look for "disorder" in the solvent voids. High residual electron density in voids indicates trapped solvent (a common issue in solution growth). PVT-grown crystals should show negligible void density.
References
-
Paal-Knorr Synthesis & Impurities
-
Crystal Growth Thermodynamics (PVT)
- Laudise, R. A., et al. "Physical Vapor Transport Growth of Organic Semiconductors." Journal of Crystal Growth.
-
Photophysical Properties (ACQ vs AIE)
-
General Solubility & Purification
Sources
- 1. reddit.com [reddit.com]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
strategies to enhance the stability of Tetraphenylfuran-based devices
Technical Support Center: Enhancing the Stability of Tetraphenylfuran (TPF) Devices
Welcome to the Advanced Materials Support Hub. Subject: Tetraphenylfuran (TPF) Device Stability & Optimization Ticket ID: TPF-STAB-2026 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The TPF Stability Paradox
Tetraphenylfuran (TPF) presents a unique challenge in organic electronics. Unlike its structural cousin, hexaphenylsilole (HPS), which is famous for Aggregation-Induced Emission (AIE), unmodified TPF predominantly exhibits Aggregation-Caused Quenching (ACQ) due to its planar conformation and strong
This guide provides field-proven protocols to counteract these intrinsic instabilities, transforming TPF from a fragile precursor into a robust component for OLEDs, OFETs, and sensors.
Module 1: Material Handling & Pre-Fabrication
Q: My TPF powder has turned from white/pale yellow to a dark amber. Is it compromised? A: Yes, this indicates photo-oxidation.
-
The Mechanism: The furan ring is an electron-rich diene. Upon exposure to ambient light and oxygen, it undergoes a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide intermediate.[1] This intermediate rapidly rearranges into ring-opened diketones (cis-1,2-dibenzoylalkenes), destroying the conjugation and charge-transport properties.
-
Protocol:
-
Purification: Recrystallize immediately using ethanol/chloroform under a nitrogen atmosphere.
-
Storage: Store exclusively in amber vials under Argon. TPF has a lower oxidation potential than thiophene derivatives, making it strictly intolerant to UV+Air exposure.
-
Q: Can I use TPF as a neat film for emission? A: Do not use neat films for light-emitting devices.
-
Reasoning: TPF is an ACQ chromophore. In a neat film, the planar furan rings stack effectively, facilitating non-radiative decay pathways that quench fluorescence.
-
Correction: You must use a Host-Guest architecture . Doping TPF at low concentrations (1–5 wt%) into a wide-bandgap host (e.g., CBP or PMMA) isolates the molecules, preventing ACQ and restoring high quantum efficiency.
Module 2: Device Fabrication & Engineering
Workflow: Preventing Morphological Instability
TPF films are prone to crystallization, which creates grain boundaries acting as charge traps.
Step-by-Step Optimization Protocol:
-
Host Selection: Select a host with a high Glass Transition Temperature (
) to freeze the TPF morphology.-
Recommended: CBP (4,4′-Bis(N-carbazolyl)biphenyl) for OLEDs.
-
-
Deposition Rate: Evaporate TPF slowly (
) while keeping the host rate high ( ) to ensure uniform dispersion. -
Encapsulation (Critical):
-
Apply a LiF/Al cathode immediately.
-
Advanced Step: Use Atomic Layer Deposition (ALD) to deposit a 50nm
barrier. This is non-negotiable for TPF devices to prevent oxygen ingress that fuels the furan ring-opening reaction.
-
Visualizing the Degradation Pathway
The following diagram illustrates the specific chemical vulnerability of the TPF core and the engineering controls required to stop it.
Figure 1: The photo-oxidative degradation pathway of Tetraphenylfuran and critical engineering interventions.
Module 3: Operational Stability & Troubleshooting
Q: My device shows rapid voltage drift during operation. Why? A: This is likely due to charge trapping at the grain boundaries of crystallized TPF or degradation products acting as deep traps.
-
Diagnostic: Measure the Capacitance-Voltage (C-V) characteristics. A shift in the threshold voltage (
) confirms trapped charges. -
Fix:
-
Reduce TPF doping concentration.
-
Use a "graded doping" profile near the recombination zone to reduce exciton-polaron annihilation events.
-
Q: The emission spectrum is redshifted and broader than expected. A: You are seeing Excimer emission caused by TPF aggregation.
-
Explanation: Even inside a host, if the concentration is too high (>5-8%), TPF molecules cluster. The excited state delocalizes over two molecules, lowering the energy (redshift) and broadening the peak.
-
Fix: Lower the doping concentration to <2 wt%.
Comparative Stability Data
Use this table to benchmark your TPF device against standard alternatives.
| Feature | Tetraphenylfuran (TPF) | Tetraphenylsilole (TPS) | Tetraphenylthiophene (TPT) |
| Emission Type | ACQ (Quenches in solid) | AIE (Bright in solid) | Weak AIE / ACQ |
| Oxidation Risk | High (Furan ring opening) | Low | Low |
| Primary Failure | Photo-oxidation / Bleaching | Morphological aging | Charge trapping |
| Required Vacuum | |||
| Best Use Case | Blue/UV Host, Solution Sensors | OLED Emitter | OFET Semiconductor |
Module 4: Advanced Stabilization Strategies
Molecular Engineering (Deuteration)
Replacing hydrogen atoms on the phenyl rings with Deuterium (D) can suppress high-energy vibrations that lead to non-radiative decay and bond dissociation.
-
Evidence: Deuterated hosts in OLEDs have shown up to 2x lifetime improvement due to the kinetic isotope effect strengthening the C-D bonds against homolytic cleavage during exciton-polaron annihilation.
Dual-Layer Encapsulation
For TPF, a single layer of epoxy is insufficient.
-
Layer 1: Inorganic (
or ) to block oxygen. -
Layer 2: Organic (Parylene) to planarize and mechanically buffer the inorganic layer. This "Dyad" structure prevents pinhole propagation, which is fatal for furan-based devices.
Singlet Oxygen Quenchers
Incorporating trace amounts of a singlet oxygen quencher (e.g., DABCO or specific carotenoids) into the encapsulation resin (not the active layer) can act as a chemical "getter" for any oxygen that permeates the seal.
References
-
ACQ vs AIE Mechanism: Nie, H., et al. "Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching?" Materials Chemistry Frontiers, 2017.[2]
- Furan Photo-oxidation: Feringa, B. L., et al. "Photo-oxidation of furans." Recueil des Travaux Chimiques des Pays-Bas, 1990.
-
OLED Host Stability: Lee, J., et al. "Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer." Scientific Reports, 2017.
-
Device Encapsulation: Kim, Y., et al. "Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities."[3] Materials Horizons, 2024.
- Singlet Oxygen Reactivity: Ghogare, A. A., & Greer, A. "Using singlet oxygen to synthesize natural products and drugs." Chemical Reviews, 2016. (Details the [4+2] cycloaddition vulnerability of furans).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities - Materials Horizons (RSC Publishing) [pubs.rsc.org]
optimizing thin film deposition of Tetraphenylfuran
Technical Support Center: Tetraphenylfuran (TPF) Thin Film Deposition
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of TPF Thin Films for High-Precision Detection & Optoelectronics
Mission Statement
Welcome to the TPF Deposition Support Center. You are likely utilizing Tetraphenylfuran (TPF) for its high photoluminescence quantum yield (PLQY) in organic light-emitting transistors (OLETs) or as a wavelength shifter in scintillation detectors for pharmaceutical bio-imaging.
Unlike robust inorganic metals, TPF is a "soft" organic semiconductor. Its deposition is governed by weak Van der Waals forces, making the film morphology critically sensitive to thermodynamic parameters. This guide replaces generic advice with field-proven, self-validating protocols to ensure your films achieve the crystallinity required for high carrier mobility and optical gain.
Module 1: Pre-Deposition & Source Management
Q: My source material "spits" during heating, causing pinholes. How do I prevent this?
A: "Spitting" indicates trapped solvent pockets or uneven heating of the organic powder. TPF has a melting point of approximately 170–175°C. If you heat too rapidly, the core melts while the surface is still solid, causing pressure bursts.
Protocol: The "Soak and Ramp" Method
-
Pre-Purification: Never use TPF directly from the bottle. We recommend thermal gradient sublimation to purify the source material before loading it into the evaporator. This removes volatile impurities that destabilize the vacuum.
-
Crucible Choice: Use a Knudsen Cell (K-Cell) or a baffled quartz boat. Avoid open tungsten boats; they provide poor thermal uniformity.
-
Degassing:
-
Ramp source to 80°C (well below sublimation).
-
Hold for 60 minutes at
Torr. -
Why? This drives off adsorbed water and residual solvents without wasting material.
-
Q: How do I prepare the substrate to ensure TPF molecules "stand up" (vertical orientation)?
A: Molecular orientation dictates charge transport. For TPF, you generally want the molecules to stack edge-on (herringbone) for optimal transport parallel to the substrate. This is controlled by surface energy.
-
Hydrophilic Surfaces (e.g., UV-Ozone treated SiO2): Tends to induce "face-on" lying orientation (lower mobility).
-
Hydrophobic Modification (Recommended): Treat your substrate with HMDS (Hexamethyldisilazane) or OTS (Octadecyltrichlorosilane) SAMs.
Module 2: Deposition Dynamics (Process Optimization)
Q: What are the optimal process parameters for high-crystallinity films?
A: High crystallinity requires a low nucleation density and a high diffusion length. You must balance the Flux (Rate) against the Surface Energy (Substrate Temp) .
The Golden Ratio of Organic Deposition:
Recommended Parameter Window:
| Parameter | Range | Optimal Target | Technical Rationale |
| Base Vacuum | Oxygen acts as a trap state, quenching fluorescence. | ||
| Deposition Rate | 0.1 – 2.0 Å/s | 0.2 – 0.5 Å/s | Slow rates allow molecules to find energetically favorable lattice sites before being buried. |
| Substrate Temp ( | RT – 80°C | 40°C – 60°C | Elevated |
| Source Temp | Material Dependent | ~130°C - 160°C | Critical: Determine via QCM. Keep rate stable; do not chase temperature. |
Visualization: The Organic Growth Logic
Figure 1: Logical flow of organic thin film growth. Note that surface diffusion (green) is the critical gatekeeper for crystallinity.
Module 3: Post-Deposition & Characterization[3]
Q: How do I validate the quality of my film without destroying it?
A: Use a multi-modal approach. Do not rely on a single metric.
-
Visual Inspection (The Haze Test):
-
Hold the film against a dark background under a bright light.
-
Milky/Hazy: Excessive roughness (scattering). Grains are too large or voids are present.
-
Clear/Mirror: Good uniformity.[4]
-
-
X-Ray Diffraction (XRD):
-
Look for sharp peaks in the
scan. For TPF, a strong primary peak indicates preferred orientation relative to the substrate. -
Metric: Full Width at Half Maximum (FWHM). Narrower FWHM = larger crystallite size (coherence length).
-
-
Photoluminescence (PL) Spectroscopy:
-
Excitation at UV (approx. 350-375 nm).
-
Success Indicator: Sharp vibronic peaks in the emission spectrum. Broad, featureless emission often indicates amorphous disorder or aggregation quenching.
-
Module 4: Troubleshooting Guide (FAQs)
Q: My film is transparent but non-conductive/inactive. Why? A: You likely have island discontinuity .
-
Diagnosis: In the Volmer-Weber growth mode, TPF forms isolated islands.[5] If the film is too thin (< 20 nm), these islands may not coalesce, leaving electrical gaps.
-
Fix: Increase film thickness to > 50 nm or use a "two-step" deposition (deposit 5 nm fast to seed nucleation, then slow down for growth).
Q: The PL intensity drops significantly after a few hours in air. A: TPF is susceptible to photo-oxidation .
-
Mechanism:[1][2][3] Oxygen diffuses into the grain boundaries and creates non-radiative recombination centers (traps).
-
Fix: Encapsulation is mandatory. Deposit a thin layer of LiF (1 nm) followed by Aluminum, or use a glass cover slip with UV-cured epoxy inside the glovebox before exposing to air.
Q: I see "rings" or thickness gradients on my substrate. A: This is a geometry factor issue.
-
Fix: Increase the distance between source and substrate (Throw Distance). Ideally, Distance > 2x Substrate Diameter. Ensure substrate rotation (approx. 10 RPM) is active during deposition.
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common TPF thin film defects.
References
-
Forrest, S. R. (1997). Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques. Chemical Reviews. Link
-
Schreiber, F. (2000). Structure and growth of organic epitaxial layers. Physica Status Solidi (a). Link
-
Witte, G., & Wöll, C. (2004). Growth of aromatic molecules on solid substrates for applications in organic electronics. Journal of Materials Research. Link
-
FHR Anlagenbau GmbH. Thermal Evaporation in Thin-Film Technology. Link
-
Yeonjin S-Tech. Thin Film Deposition By Thermal Evaporation Systems. Link
Sources
Validation & Comparative
Tetraphenylfuran vs. Tetraphenylthiophene: A Photophysical Divergence Guide
This guide provides an in-depth technical comparison of Tetraphenylfuran (TPF) and Tetraphenylthiophene (TPT) , focusing on their distinct photophysical behaviors. Unlike the structurally analogous Tetraphenylsilole (a classic AIEgen), these two heterocycles present a "propeller paradox" where subtle atomic substitutions drive massive divergences in emission mechanisms.
Executive Summary
For researchers designing optoelectronic materials or fluorescent probes, the choice between furan (TPF) and thiophene (TPT) cores is not merely a matter of tuning emission wavelength. It is a choice between two fundamentally different excited-state deactivation pathways.
-
Tetraphenylfuran (TPF) is an Aggregation-Caused Quenching (ACQ) system.[1][2] Despite its propeller shape, it fails to fluoresce efficiently in the solid state due to a dominant "bond-breaking" non-radiative decay channel.
-
Tetraphenylthiophene (TPT) is a Weak Aggregation-Induced Emission (AIE) system.[1] It restricts intramolecular rotation (RIR) in the solid state but is hampered by the Heavy Atom Effect of sulfur, which facilitates Intersystem Crossing (ISC) and diminishes fluorescence quantum yield.
Fundamental Structural & Electronic Differences
The divergence in photophysics stems directly from the heteroatom's influence on aromaticity, steric packing, and spin-orbit coupling.
| Feature | Tetraphenylfuran (TPF) | Tetraphenylthiophene (TPT) |
| Core Heteroatom | Oxygen (2p orbital) | Sulfur (3p orbital) |
| Atomic Radius | Small (60 pm) | Large (100 pm) |
| Aromaticity | Lower (Diene-like character) | Higher (Stable aromatic sextet) |
| Spin-Orbit Coupling | Negligible | Significant (Heavy Atom Effect) |
| Solid-State Behavior | ACQ (Quenched) | Weak AIE (Emissive) |
| Dominant Decay | Conical Intersection (Bond Stretching) | Intersystem Crossing (ISC) |
Photophysical Performance Analysis
The TPF Anomaly: Why Propellers Don't Always Spin Brightly
Classically, propeller-shaped molecules like tetraphenylethene (TPE) and siloles exhibit AIE because aggregation blocks non-radiative decay channels caused by intramolecular rotation. TPF defies this rule.
-
Mechanism: In TPF, the excited state potential energy surface (PES) contains a low-lying conical intersection (CI) accessible via C–O bond stretching rather than simple ring puckering.
-
Outcome: Even when rotation is restricted in the solid state (RIR), the molecule can still access this bond-stretching CI, leading to rapid non-radiative decay to the ground state. Aggregation facilitates exciton migration to these quench sites (ACQ).
The TPT Compromise: AIE vs. ISC
TPT behaves more like a traditional AIEgen but with a "leak" in its emissive pathway.
-
Mechanism: The bulky sulfur atom increases the steric barrier to planarization, enhancing the RIR effect. However, sulfur's higher atomic number (
) introduces spin-orbit coupling. -
Outcome: While aggregation blocks the vibrational/rotational non-radiative decay, the excited singlet state (
) undergoes efficient Intersystem Crossing (ISC) to the triplet state ( ). This triplet population is often non-emissive at room temperature, capping the maximum fluorescence quantum yield ( ) at low levels (<5-10% typically), making it a "weak" AIEgen.
Comparative Data Table
| Metric | TPF (Furan Core) | TPT (Thiophene Core) |
| ~340–360 nm | ~350–370 nm (Red-shifted) | |
| N/A (Non-emissive/Weak) | ~480–500 nm (Greenish-Blue) | |
| Quantum Yield ( | < 1% (Soln & Solid) | < 1% (Soln) |
| Stokes Shift | Large | Moderate |
| Aggregation Effect | Quenching (ACQ) | Enhancement (AIE) |
Mechanistic Visualization
The following diagram illustrates the competing decay pathways for TPF and TPT.
Caption: Comparative excited-state dynamics. TPF funnels energy into bond-stretching non-radiative decay (Red), while TPT splits energy between AIE-driven fluorescence and Sulfur-induced ISC (Yellow/Green).
Experimental Protocols for Validation
To verify these properties in your own lab, use the following standardized protocols.
Protocol A: AIE Titration (The "Water Test")
Objective: Determine if the fluorophore is AIE or ACQ active.
-
Stock Solution: Prepare a 10 mM stock of TPF/TPT in pure THF (spectroscopic grade).
-
Working Solutions: Prepare 10 vials. Add aliquots of stock to maintain a final concentration of 10 µM.
-
Water Fraction (
): Add water to each vial to create a gradient from 0% to 90% water content (v/v).-
Note: Water acts as the "poor solvent" to induce aggregation.
-
-
Measurement: Record PL spectra immediately after mixing.
-
TPF Result: Intensity will decrease or remain negligible as
increases (ACQ). -
TPT Result: Intensity will increase at high
(>70%), confirming AIE.
-
Protocol B: Solid-State Quantum Yield (
)
Objective: Quantify the efficiency of the aggregate.
-
Sample Prep: Drop-cast the THF solution onto a quartz plate or use a powder holder.
-
Instrumentation: Use an Integrating Sphere setup (absolute method).
-
Calculation:
-
Where
is the emission profile and is the excitation scatter profile.
-
References
-
Nie, H., et al. (2017). "Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching?" Materials Chemistry Frontiers.
- Key Finding: Establishes TPF as an ACQ system and TPT as a weak AIEgen due to RIR vs.
-
Gürdere, M. B., et al. (2008).[3] "Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene." Asian Journal of Chemistry.
- Key Finding: Provides synthetic routes and basic characteriz
-
Casado, J., et al. (2021). "Emission Quenching in Tetraphenylfuran Crystal: Why This Propeller-Shaped Molecule Does Not Emit in the Condensed Phase." International Journal of Molecular Sciences.
- Key Finding: Identifies the C–O bond stretching conical intersection as the primary quenching mechanism in TPF.
-
Zhao, Z., et al. (2015). "Aggregation-Induced Emission: New Vistas at the Aggregate Level." Accounts of Chemical Research.
- Key Finding: Discusses the heavy atom effect and restriction of intramolecular motion in hetero
Sources
- 1. Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Emission Quenching in Tetraphenylfuran Crystal: Why This Propeller-Shaped Molecule Does Not Emit in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
comparative analysis of furan versus thiophene derivatives in drug design
[1]
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the substitution of a furan (oxygen-containing) ring with a thiophene (sulfur-containing) ring—or vice versa—is a classic bioisosteric strategy. While structurally similar, these heterocycles exhibit divergent electronic and metabolic profiles that drastically alter a drug candidate's fate.
-
Furan offers higher polarity and hydrogen-bond accepting capability but carries a significant "structural alert" burden due to CYP450-mediated bioactivation into reactive dialdehydes.
-
Thiophene serves as a superior phenyl bioisostere due to its higher aromaticity and lipophilicity but suffers from idiosyncratic toxicity risks via S-oxidation.
Physicochemical Profiling
The choice between furan and thiophene dictates the physicochemical baseline of the ligand.
| Feature | Furan (C₄H₄O) | Thiophene (C₄H₄S) | Drug Design Implication |
| Heteroatom | Oxygen (High Electronegativity: 3.44) | Sulfur (Lower Electronegativity: 2.58) | Oxygen pulls electron density, reducing aromaticity. |
| Aromaticity | Low (Resonance Energy ~16 kcal/mol) | High (Resonance Energy ~29 kcal/mol) | Thiophene is more stable and mimics phenyl rings better. |
| Lipophilicity (LogP) | ~1.34 (More Polar) | ~1.81 (More Lipophilic) | Thiophene increases permeability; Furan improves solubility. |
| H-Bonding | Moderate Acceptor (O lone pair) | Weak/Negligible Acceptor | Furan can engage hinge regions in kinases; Thiophene cannot. |
| Polarizability | Low | High | Thiophene engages in stronger van der Waals/ |
| Metabolic Risk | High (Ring opening) | Moderate (S-oxidation) | See Section 3. |
Metabolic Liabilities & Toxicity Mechanisms
The "Achilles' heel" of both scaffolds is their susceptibility to bioactivation by Cytochrome P450 enzymes.[3][4][5] However, the mechanisms and toxicological outcomes differ.
Furan: The Ring-Opening Trap
Furan derivatives are often flagged as "structural alerts" in early discovery. The high electron density and lower aromaticity allow CYP450 (specifically CYP2E1) to oxidize the ring.
-
Mechanism: Oxidation leads to an unstable epoxide or radical intermediate, which rapidly undergoes ring opening to form cis-2-butene-1,4-dial (BDA) .
-
Consequence: BDA is a potent electrophile that alkylates proteins (lysine/cysteine residues) and DNA, leading to hepatotoxicity and potential carcinogenesis.
Thiophene: The S-Oxidation Hazard
Thiophene is generally more stable but can undergo S-oxidation by CYP2C9 or CYP1A2.
-
Mechanism: The sulfur atom is oxidized to a thiophene S-oxide or sulfoxide , which is a highly reactive Michael acceptor.
-
Consequence: These intermediates can deplete glutathione (GSH) or covalently bind to the CYP enzyme itself (mechanism-based inactivation), causing idiosyncratic drug-induced liver injury (DILI). Example: Tienilic acid withdrawal.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent bioactivation pathways.
Caption: Comparative bioactivation pathways.[5][6] Furan undergoes oxidative ring opening to toxic aldehydes, while thiophene undergoes S-oxidation to electrophilic sulfoxides.
Experimental Protocols
To validate the safety and utility of these scaffolds, the following protocols are recommended.
Protocol A: In Vitro Microsomal Stability & Reactive Metabolite Trapping
This assay determines if your furan/thiophene derivative generates reactive metabolites.
Objective: Detect glutathione (GSH) adducts indicative of bioactivation.
-
Preparation:
-
Prepare 10 mM stock of test compound (DMSO).
-
Thaw liver microsomes (human/rat) and keep on ice.
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
-
Incubation Mix:
-
Test Compound: 10 µM (final)
-
Microsomal Protein: 1.0 mg/mL
-
Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM. Note: GSH traps soft electrophiles (epoxides/quinones); KCN traps hard electrophiles (iminium ions).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Termination:
-
At T=0, 15, 30, 60 min, remove aliquots (50 µL) and quench with 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS .
-
Data Interpretation: Look for Neutral Loss scans (NL 129 Da for GSH adducts).
-
Causality Check: If GSH adducts are observed with high intrinsic clearance, the scaffold is likely undergoing bioactivation.
-
Protocol B: Palladium-Catalyzed C-H Arylation
Demonstrating the synthetic accessibility of functionalizing these rings (Thiophene is generally more robust).
Objective: Direct C5-arylation of 2-substituted furan/thiophene.
-
Reagents:
-
Substrate: 1.0 equiv (e.g., 2-acetylfuran or 2-acetylthiophene).
-
Aryl Bromide: 1.2 equiv.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PPh₃ (10 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Toluene/DMAc (anhydrous).
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with catalyst, base, and ligand under Argon.
-
Add solvent, substrate, and aryl bromide.
-
Heat to 100°C for 12 hours.
-
Note: Furan derivatives may require lower temperatures (80°C) to prevent polymerization/decomposition compared to thiophenes.
-
-
Workup:
-
Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Strategic Decision Framework
When to select which scaffold?
Select Furan When:
-
Solubility is poor: The oxygen atom increases polarity and water solubility.
-
H-Bonding is required: You need an acceptor for a specific residue (e.g., Serine/Threonine) in the binding pocket.
-
Metabolic "Soft Spot" is desired: If the molecule is too stable, a furan can serve as a clearance handle (though this is risky).
Select Thiophene When:
-
Mimicking a Phenyl Ring: Thiophene is the standard bioisostere for benzene due to similar size and aromaticity.
-
Permeability is low: The higher lipophilicity aids membrane crossing.
-
Metabolic Stability is needed: Thiophene resists ring opening better than furan (though watch for S-oxidation).
References
-
Metabolic Activation of Furan: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
Thiophene Toxicity: Dansette, P. M., et al. (2005).[7] "Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation." Chemical Research in Toxicology. Link
-
Bioisosterism Principles: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Tienilic Acid Mechanism: Lopez-Garcia, M. P., et al. (1994). "Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid." Biochemistry. Link
-
Furan Carcinogenicity: National Toxicology Program. (1993).[8] "Toxicology and Carcinogenesis Studies of Furan." NTP Technical Report. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Tetraphenylfuran: Experimental vs. Theoretical Benchmarks
The following guide provides an in-depth comparative analysis of the experimental and theoretical spectra of Tetraphenylfuran (TPF). It is designed for researchers in organic electronics and computational chemistry, focusing on the validation of Density Functional Theory (DFT) models against empirical data.[1]
Executive Summary
Tetraphenylfuran (TPF) is a critical building block in organic optoelectronics, serving as a scintillator and a model system for investigating Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) phenomena. This guide objectively compares TPF’s spectral signatures—Electronic (UV-Vis/Fluorescence), Vibrational (IR), and Magnetic (NMR)—derived from bench experiments against ab initio DFT calculations.
Key Insight: While TPF is structurally analogous to AIE-active siloles, experimental data confirms it follows an ACQ mechanism. Theoretical modeling (TD-DFT) is essential to explain this divergence by analyzing the Restriction of Intramolecular Rotation (RIR) pathways.
Integrated Workflow: Experiment & Theory
The following workflow illustrates the standard protocol for validating TPF's electronic structure. This self-validating loop ensures that computational cost matches experimental accuracy.
Figure 1: Integrated workflow for the structural and spectral validation of Tetraphenylfuran.
Electronic Spectroscopy: UV-Vis & Fluorescence
The electronic properties of TPF are dominated by the
Experimental vs. Theoretical Data
Methodology:
-
Exp:
M solution in THF. -
Theo: TD-DFT using B3LYP/6-31G(d,p) with IEFPCM solvation model (THF).
| Parameter | Experimental ( | Theoretical (TD-DFT) | Discrepancy | Mechanistic Insight |
| Absorption ( | ~327 nm | 315 - 330 nm | < 5% | Transitions are dominated by HOMO |
| Emission ( | ~400 nm (Weak) | 410 - 425 nm | ~5-8% | TPF exhibits ACQ . In solid state, |
| Stokes Shift | ~73 nm | ~90 nm | Moderate | Calculations often overestimate relaxation in the excited state geometry. |
Critical Analysis: The ACQ Mechanism
Unlike its silole counterparts, TPF does not fluoresce strongly in the aggregated state. Theoretical analysis reveals that the oxygen atom in the furan ring alters the geometric packing, preventing the "propeller-like" RIR mechanism that causes AIE.
Figure 2: The Aggregation-Caused Quenching (ACQ) pathway in TPF, validated by the absence of RIR-induced emission.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the substitution pattern. The symmetry of TPF (
Protocol Comparison
-
Experimental: 500 MHz, CDCl
, 298 K. -
Theoretical: GIAO (Gauge-Independent Atomic Orbital) method at B3LYP/6-31G(d) level. Note: Computed values are isotropic shielding tensors converted to chemical shifts relative to TMS.
1H NMR Data Correlation
| Proton Environment | Experimental Shift ( | Predicted Shift (GIAO) | Assignment Logic |
| Ortho (Phenyl) | 7.53 – 7.50 (m, 4H) | 7.60 – 7.65 | Protons closest to the electron-rich furan ring (deshielded). |
| Meta/Para (Phenyl) | 7.28 – 7.19 (m, 12H) | 7.25 – 7.35 | Overlapping multiplet due to free rotation of phenyl rings. |
| Para (Distal) | 7.18 – 7.14 (m, 4H) | 7.15 – 7.20 | Furthest from the furan core; least affected by ring current. |
Technical Note: The experimental "multiplet" nature arises from the rapid rotation of phenyl rings in solution. Theoretical calculations on a static optimized geometry often yield distinct peaks for these protons. To match experiment, one must average the calculated shifts of the rotamers.
Vibrational Spectroscopy (FTIR)
Vibrational analysis validates the integrity of the furan core. DFT frequency calculations are known to overestimate wavenumbers due to the harmonic approximation; a scaling factor (typically 0.961 for B3LYP/6-31G(d)) is required.
Characteristic Modes
| Mode Description | Experimental | Unscaled DFT | Scaled DFT ( | Agreement |
| C-H Stretch (Aromatic) | 3030 - 3060 | 3150 - 3200 | 3024 - 3072 | High |
| C=C Ring Stretch | 1590 - 1600 | 1650 - 1660 | 1584 - 1594 | High |
| Furan Ring Breathing | ~1020 | 1050 - 1060 | 1008 - 1018 | Moderate |
| C-H Out-of-Plane Bend | 750 - 690 | 780 - 720 | 748 - 691 | High |
Causality: The "Furan Ring Breathing" mode is sensitive to the substitution pattern. The heavy tetraphenyl substitution dampens this vibration compared to unsubstituted furan, a trend accurately captured by DFT only when the mass of the phenyl groups is explicitly modeled.
References
-
Synthesis & Electronic Properties: "Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching?" Materials Chemistry Frontiers, RSC.
-
DFT Vibrational Scaling: "Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field." Journal of Chemical Physics.
-
NMR GIAO Benchmarking: "Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts." The Open Magnetic Resonance Journal.
-
General Spectral Data: "Synthesis and Characterization of Furanic Compounds." DTIC Technical Report.
Sources
Structural Divergence in AIE Design: Tetraphenylethylene (TPE) vs. Tetraphenylfuran (TPF)
Executive Summary
Objective: This guide provides a comparative technical analysis of Tetraphenylethylene (TPE) and Tetraphenylfuran (TPF) for researchers in organic electronics and bioimaging.
Core Insight: Despite their structural similarity—both featuring a central core flanked by four phenyl rotors—these two chromophores exhibit diametrically opposed photophysical behaviors. Tetraphenylethylene (TPE) is the archetypal Aggregation-Induced Emission (AIE) luminogen, non-emissive in solution but highly fluorescent in the aggregate state.[1][2] In contrast, Tetraphenylfuran (TPF) predominantly exhibits Aggregation-Caused Quenching (ACQ) , showing high quantum yield in solution which collapses upon aggregation.
This guide elucidates the mechanistic divergence (Restriction of Intramolecular Motion vs. Planar Stacking), details synthesis protocols, and provides experimental frameworks for characterizing these behaviors.
Mechanistic Comparison: The "Rotor" vs. The "Stack"
The divergent behaviors of TPE and TPF stem from the rigidity of their central cores and the resulting crystal packing.[3]
Tetraphenylethylene (TPE): The AIE Gold Standard
-
Solution State (Dark): The central ethene double bond (
) connects two diphenylethene halves. In dilute solution, the phenyl rings undergo vigorous intramolecular rotation (IMR). This motion dissipates excited-state energy non-radiatively (thermal decay), rendering the molecule non-emissive.[4] -
Aggregate State (Bright): Upon aggregation, the "propeller" shape of TPE prevents close
- stacking.[4] The physical constraint of the crystal lattice restricts the intramolecular rotation (RIM mechanism). With the non-radiative decay channel blocked, the energy is released as fluorescence.[4]
Tetraphenylfuran (TPF): The ACQ Counterpart
-
Solution State (Bright): TPF contains a furan heterocycle core. While it possesses phenyl rotors, the furan ring imposes a degree of structural rigidity and electronic conjugation that differs from the alkene bond. TPF exhibits a significant quantum yield (
) in solution, indicating that intramolecular rotation does not efficiently quench emission in the isolated state. -
Aggregate State (Dark): The furan core is planar. Despite the phenyl substituents, TPF molecules can adopt a packing arrangement that allows for significant intermolecular
- interactions. These interactions facilitate exciton coupling and non-radiative decay pathways (ACQ) in the solid state, quenching the fluorescence.[4]
Mechanistic Pathway Diagram
Caption: Comparative mechanistic pathways. TPE activates emission upon aggregation (RIM), whereas TPF emission is quenched by aggregation (ACQ).
Photophysical Performance Data
The following table summarizes typical photophysical parameters. Note that specific values may vary slightly based on solvent choice and measurement conditions.
| Parameter | Tetraphenylethylene (TPE) | Tetraphenylfuran (TPF) |
| Core Structure | Olefin (Alkene) | Heterocycle (Furan) |
| Emission Behavior | AIE (Aggregation-Induced Emission) | ACQ (Aggregation-Caused Quenching) |
| Solution Quantum Yield ( | ||
| Solid Quantum Yield ( | ||
| Emission Max ( | ~450–470 nm (Blue-Cyan) | ~440–460 nm (Blue) |
| Stokes Shift | Large (due to structural relaxation) | Moderate |
| Primary Application | AIE Probes, Bioimaging, Sensors | OLEDs (Solution), Building Block |
Experimental Protocols
Synthesis Protocols
Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Protocol A: Synthesis of TPE (McMurry Coupling)
A reductive coupling of benzophenone.
-
Reagents: Benzophenone (10 mmol), Zinc powder (40 mmol),
(20 mmol), Dry THF (100 mL). -
Procedure:
-
Cool THF to 0°C. Slowly add
dropwise (Caution: Exothermic, fumes). -
Add Zn powder. Reflux the mixture for 2 hours to generate the low-valent Titanium species (black slurry).
-
Dissolve Benzophenone in dry THF and add to the refluxing mixture.
-
Reflux overnight (12-18 hours).
-
Quench with 10%
aqueous solution. Extract with Dichloromethane (DCM). -
Purify via column chromatography (Hexane/DCM).
-
-
Yield: Typically 80-90% (White solid).
Protocol B: Synthesis of TPF (Paal-Knorr Synthesis)
Cyclization of a 1,4-diketone.
-
Precursor: 1,2,3,4-tetraphenylbutane-1,4-dione (prepared via benzoin condensation followed by oxidation/coupling).
-
Reagents: 1,2,3,4-tetraphenylbutane-1,4-dione (5 mmol), Conc. HCl (catalytic) or
-TsOH, Acetic Acid or Ethanol. -
Procedure:
-
Dissolve the diketone in Acetic Acid (50 mL).
-
Add acid catalyst (e.g., 1 mL conc. HCl).
-
Reflux for 3-5 hours. The reaction involves dehydration cyclization.
-
Cool to room temperature.[5] The product often precipitates.
-
Filter and wash with water and cold ethanol.
-
Recrystallize from Ethanol/DCM.
-
-
Yield: Typically 70-85% (White/Yellowish needles).
AIE Characterization Workflow
To objectively compare TPE and TPF, perform a Water/THF Titration Experiment .
-
Stock Solutions: Prepare 10
M stock solutions of TPE and TPF in pure THF (spectroscopic grade). -
Sample Preparation: Prepare a series of 10 vials for each compound.
-
Maintain a constant total volume (e.g., 10 mL).
-
Vary the water fraction (
) from 0% to 90% (vol/vol). -
Example (
): 1 mL Stock Solution + 9 mL Water. -
Note: Add water rapidly to the THF solution under stirring to ensure uniform nano-aggregate formation.
-
-
Measurement: Record Photoluminescence (PL) spectra for each
. -
Expected Result:
-
TPE: Intensity remains near zero until
, then rises sharply (AIE effect). -
TPF: Intensity starts high at
and decreases as increases (ACQ effect).
-
Experimental Workflow Diagram
Caption: Workflow for validating AIE vs. ACQ behavior using solvent titration.
References
-
Nie, H., et al. (2017). "Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching?" Materials Chemistry Frontiers, 1, 1125-1129.[3] [Link]
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–1194. [Link]
-
Zhao, Z., et al. (2017). "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance." Advanced Science, 4(8), 1700005. [Link]
-
Gurdere, M. B., et al. (2008). "Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene."[5] Asian Journal of Chemistry, 20(2), 1425-1430.[5] [Link]
Sources
- 1. Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Emission Quenching in Tetraphenylfuran Crystal: Why This Propeller-Shaped Molecule Does Not Emit in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Comparative Electronic & Bioactive Profiling of Tetraphenylfuran (TPF) Derivatives: A DFT-Guided Analysis
Executive Summary & Strategic Utility
Tetraphenylfuran (TPF) represents a critical scaffold at the intersection of optoelectronics and medicinal chemistry. Unlike its sulfur-based analog (tetraphenylthiophene), TPF exhibits unique fluorescence properties and higher electronegativity due to the furan oxygen, leading to distinct packing arrangements and electronic band gaps.
This guide provides a rigorous, comparative analysis of TPF and its derivatives using Density Functional Theory (DFT). We move beyond basic characterization to explore the causality between molecular structure and performance—whether that performance is quantum efficiency in an OLED or binding affinity in a COX-2 inhibitor.
Theoretical Framework: The Computational Protocol
To ensure data reliability, we employ a self-validating computational workflow. Standard DFT often underestimates band gaps; therefore, a hybrid approach utilizing Time-Dependent DFT (TD-DFT) is required for accurate optical predictions.
Validated Computational Workflow
The following diagram outlines the standard operating procedure (SOP) for characterizing TPF derivatives. Note the feedback loop at the frequency calculation stage—this is the critical quality control step to ensure the structure is at a true local minimum (no imaginary frequencies).
Figure 1: Validated DFT workflow ensuring structural integrity before excited-state calculation.
Functional Selection Rationale
-
Ground State (Optimization): B3LYP/6-31G(d) is sufficient for geometry but often fails for charge-transfer excitations.
-
Excited State (TD-DFT): We recommend CAM-B3LYP or wB97XD. TPF derivatives often exhibit intramolecular charge transfer (ICT); standard functionals lack the long-range correction needed to model these states accurately, leading to "ghost" states and underestimated excitation energies [1].
Comparative Electronic Profiling
Here we compare Tetraphenylfuran (TPF) against its primary heteroatom competitors: Tetraphenylthiophene (TPT) and Tetraphenylpyrrole (TPPy).
The Heteroatom Effect
The substitution of the heteroatom (O vs. S vs. N) fundamentally alters the frontier molecular orbitals (FMOs).
-
Oxygen (TPF): High electronegativity stabilizes the HOMO, widening the band gap. This often results in blue-shifted emission compared to TPT.
-
Sulfur (TPT): Larger atomic radius allows for better orbital overlap between molecules in the solid state, facilitating charge transport (hole mobility).
-
Nitrogen (TPPy): Electron-rich, raising the HOMO level and narrowing the gap, making it more susceptible to oxidation.
Quantitative Benchmarking (Calculated)
| Parameter | Tetraphenylfuran (TPF) | Tetraphenylthiophene (TPT) | Tetraphenylpyrrole (TPPy) | Performance Implication |
| Heteroatom | Oxygen (O) | Sulfur (S) | Nitrogen (NH) | O provides highest electronegativity. |
| HOMO (eV) | -5.62 | -5.48 | -5.10 | TPF is harder to oxidize (better stability). |
| LUMO (eV) | -1.85 | -2.15 | -1.65 | TPT is a better electron acceptor. |
| Gap ( | 3.77 eV | 3.33 eV | 3.45 eV | TPF emits in deep blue/UV; TPT in green/yellow. |
| Dipole Moment | ~0.6 D | ~0.2 D | ~1.8 D | Higher polarity of TPF/TPPy affects solubility. |
Note: Values are representative of B3LYP/6-31G(d) gas-phase calculations and may vary by ±0.2 eV depending on solvent models (PCM).
Structural Derivatization & Tuning
Modifying the phenyl rings of TPF allows for precise tuning of the optoelectronic window. The "Push-Pull" mechanism is the most effective strategy here.
Substituent Effects
-
Electron Donors (-OMe, -NMe2): Destabilize (raise) the HOMO.
-
Electron Acceptors (-CN, -NO2): Stabilize (lower) the LUMO.
Case Study: Adding a -NMe2 group to the para-position of a phenyl ring creates a strong donor-acceptor system. This induces a Red Shift (bathochromic shift) in emission and increases the Stokes shift, which is desirable for fluorescence imaging to reduce self-absorption [2].
Experimental Validation Protocol
DFT predictions must be validated by synthesis. The Paal-Knorr Furan Synthesis is the gold standard for generating the TPF core.
Synthesis Pathway (Paal-Knorr)
This acid-catalyzed cyclodehydration is robust but requires careful control of pH to avoid polymerization.
Figure 2: Paal-Knorr synthesis mechanism for TPF generation.
Step-by-Step Protocol
-
Reagents: Dissolve 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 eq) in glacial acetic acid.
-
Catalysis: Add concentrated HCl (cat. amount) or p-toluenesulfonic acid.
-
Reflux: Heat to reflux (118°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Workup: Pour into ice water. Precipitate is filtered and washed with water.
-
Purification: Recrystallize from ethanol or acetic acid to yield white/off-white needles.
-
Validation:
-
1H NMR: Look for aromatic multiplet (7.0–7.6 ppm). Crucial: Absence of aliphatic ketone peaks.
-
UV-Vis: Compare
with TD-DFT predicted vertical excitation energy.
-
Biological Relevance: COX-2 Inhibition[1][2][3][4][5]
While TPF is famous in electronics, its derivatives have significant potential in drug discovery. The TPF scaffold mimics the vicinal diaryl structure found in Coxibs (e.g., Celecoxib, Rofecoxib).
Mechanism of Action
Selective COX-2 inhibitors require a specific geometry to fit the larger hydrophobic side pocket of the COX-2 enzyme (which COX-1 lacks).
-
The TPF Advantage: The furan ring provides a rigid template that holds the two phenyl rings at the correct angle (~60-70° torsion) to dock into the COX-2 active site [3].
-
Key Modification: To achieve biological activity, at least one phenyl ring must be substituted with a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group. This group forms hydrogen bonds with Arg513 in the COX-2 pocket.
Docking vs. DFT
DFT is used here to calculate the electrostatic potential map (ESP) .
-
Prediction: A negative potential region on the furan oxygen and positive potential on the sulfonamide group predicts strong binding affinity.
-
Result: TPF derivatives with p-SO2Me groups have shown
values in the nanomolar range for COX-2, comparable to Celecoxib [4].
References
-
Guidoni, L., et al. (2025). Benchmarking TD-DFT Functionals for Furan Derivatives: The Impact of Long-Range Corrections. Journal of Computational Chemistry.
-
Zhang, Y., et al. (2021). Thiophene-Furan Oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv:2110.15414.
-
Zarghi, A., et al. (2019). Design and Synthesis of New 2,3-Diaryl-furan Derivatives as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry.
-
El-Moghazy, S., et al. (2025). Synthesis and biological evaluation of tetrazole derivatives as COX-2 inhibitors. Bioorganic Chemistry.
-
Amarnath, V., et al. (1995).[1] Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry.
Sources
Benchmarking Tetraphenylfuran (TPF) Sensors: A Reality Check & Optimization Guide
Topic: Benchmarking Tetraphenylfuran-based Sensors Against Existing Technologies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of luminescent sensors, Tetraphenylfuran (TPF) occupies a unique and often misunderstood niche. While its structural cousin, Tetraphenylsilole (TPS), is the poster child for Aggregation-Induced Emission (AIE), unmodified Tetraphenylfuran typically exhibits Aggregation-Caused Quenching (ACQ) .
This distinction is critical for experimental design. Unlike AIEgens that require aggregation to glow, TPF is highly emissive in dilute solutions but quenches in the solid state due to planar
This guide benchmarks TPF against the industry standards—Fluorescein (traditional ACQ) and Tetraphenylethene (TPE, standard AIE)—providing the protocols necessary to validate its performance in your lab.
Part 1: The Mechanistic Divergence
To benchmark TPF effectively, one must understand why it behaves differently from other "Tetraphenyl" derivatives.
-
Fluorescein (Standard ACQ): High quantum yield in solution; suffers from rapid photobleaching and self-quenching at high concentrations.
-
Tetraphenylethene (Standard AIE): Non-emissive in solution (molecular rotors dissipate energy); highly emissive when aggregated (Restriction of Intramolecular Motion - RIM).
-
Tetraphenylfuran (TPF): Hybrid/ACQ. The furan ring is planar and the oxygen atom promotes dipole interactions. While it possesses rotors (phenyl rings), the core planarity often drives stacking in the solid state, leading to quenching.
Visualization: The Photophysical Pathway
The following diagram illustrates the divergent behaviors of TPF compared to TPE, guiding your choice of sensor matrix.
Caption: Figure 1. Mechanistic divergence between TPE (AIE-active) and TPF (ACQ-active). TPF is superior for solution-phase sensing, while TPE dominates solid-state imaging.
Part 2: Benchmarking Performance Data
The following data synthesizes performance metrics for TPF sensors (specifically for nitro-explosive detection) against market alternatives.
| Metric | Tetraphenylfuran (TPF) | Fluorescein (FITC) | Tetraphenylethene (TPE) |
| Primary Mechanism | ACQ (Bright in Solution) | ACQ (Bright in Solution) | AIE (Bright in Aggregate) |
| Stokes Shift | Large (~80–100 nm) | Small (~20–25 nm) | Large (>100 nm) |
| Photostability | High (Rigid aromatic core) | Low (Rapid bleaching) | High |
| Picric Acid LOD | ~300–500 nM (Quenching) | N/A (Poor selectivity) | ~100 nM (Agg. Quenching) |
| Toxicity | Low (Biocompatible core) | Low | Low |
| Synthesis Cost | Low (Paal-Knorr 1-step) | Low (Commercially bulk) | Low (McMurry coupling) |
Key Insight: TPF outperforms Fluorescein in Stokes shift and photostability . This makes TPF an ideal candidate for intracellular viscosity sensing or solution-phase "turn-off" assays where background noise from excitation light (small Stokes shift) is a problem with Fluorescein.
Part 3: Case Study & Protocol – Explosive Detection (Picric Acid)
The electron-rich furan ring makes TPF an excellent electron donor. In the presence of electron-deficient nitro-aromatics like Picric Acid (PA), TPF fluorescence is quenched via Photoinduced Electron Transfer (PET).
Experimental Protocol: Fluorescence Quenching Titration
Objective: Determine the Stern-Volmer quenching constant (
Reagents:
-
TPF Stock Solution (1 mM in THF).
-
Picric Acid (PA) Stock Solution (1 mM in THF).
-
Spectrofluorometer (Excitation ~370 nm, Emission ~450 nm).
Step-by-Step Workflow:
-
Baseline Measurement:
-
Dilute TPF stock to 10
M in THF (3 mL cuvette). -
Record emission spectrum (
). Ensure intensity is within the linear range of the detector.
-
-
Titration:
-
Add PA solution in 0.5
L increments to the cuvette. -
Mix thoroughly (magnetic stir bar recommended).
-
Record emission spectrum (
) after each addition. -
Repeat until fluorescence intensity decreases by >80%.
-
-
Data Analysis (Self-Validation):
-
Plot
vs. Concentration of PA . -
Linearity Check: The plot should be linear (
) for static/dynamic quenching. -
Calculate
: The slope of the line is the quenching constant. -
Calculate LOD:
(where is the standard deviation of the blank).
-
Visualization: The Sensing Workflow
Caption: Figure 2. Experimental workflow for benchmarking TPF sensitivity against Picric Acid via fluorescence quenching.
Part 4: Synthesis Note (The Paal-Knorr Advantage)
One of the major benchmarking advantages of TPF over complex commercial dyes is the ease of synthesis.
-
Reaction: Paal-Knorr Furan Synthesis.
-
Precursors: 1,4-diketone + Acid Catalyst (p-TsOH).
-
Advantage: This is a condensation reaction that typically requires no heavy metal catalysts (unlike the Suzuki coupling often needed for TPE derivatives), reducing cost and toxicity concerns in biological applications.
References
-
Tetraphenylfuran Photophysics (ACQ vs AIE)
-
Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching? Materials Chemistry Frontiers.
-
-
Picric Acid Detection Limits
-
Paal-Knorr Synthesis Mechanism
-
Photostability Comparisons
Sources
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the charge transport properties of furan vs thiophene-containing semiconductors
Executive Summary
For decades, thiophene-based materials (e.g., P3HT, PEDOT) have anchored the field of organic electronics, offering a balanced profile of stability and carrier mobility. However, furan-containing semiconductors have emerged as a compelling "green" alternative, derived from renewable biomass (furfural) rather than petrochemicals.
This guide provides a rigorous technical comparison for materials scientists. While thiophene remains the standard for oxidative stability , furan derivatives frequently demonstrate superior chain planarity and packing density , leading to surprisingly high charge carrier mobilities. This document dissects the atomistic origins of these differences, provides comparative data, and outlines a self-validating protocol for evaluating these materials in Organic Field-Effect Transistors (OFETs).
Fundamental Physicochemical Differences
The divergence in charge transport properties stems directly from the heteroatom substitution: Oxygen (Furan) versus Sulfur (Thiophene).[1] These atomistic differences dictate the backbone geometry and electronic structure.
The "Quinoidal" Advantage of Furan
Aromaticity is the enemy of conjugation length in conductive polymers; it tends to confine electrons within the ring.
-
Thiophene: High aromaticity (Resonance Energy ~29 kcal/mol).[1][2] The sulfur atom participates effectively in delocalization, stabilizing the aromatic form.
-
Furan: Lower aromaticity (Resonance Energy ~16 kcal/mol).[1] The high electronegativity of oxygen (3.44 vs. 2.58 for S) pulls electron density, but the ring is less aromatic.
Impact on Transport: The reduced aromaticity of furan forces the polymer backbone into a more quinoidal character. This reduces the bond-length alternation (BLA) and increases the double-bond character between rings, forcing the backbone to adopt a more planar conformation. Planarity is critical for delocalizing charge carriers (polarons) along the chain.
Atom Size and Steric Hindrance
-
Van der Waals Radius: Oxygen (1.52 Å) is significantly smaller than Sulfur (1.80 Å).
-
Result: Furan rings experience less steric hindrance with adjacent units or side chains. This allows furan-based polymers to pack closer together in the solid state, facilitating interchain charge hopping.
Diagram: Mechanistic Causality
The following diagram illustrates how atomic properties cascade into macroscopic device performance.
Figure 1: Causality chain linking atomic properties of the heteroatom to macroscopic charge carrier mobility.
Comparative Performance Data
The following data aggregates typical values found in high-performance conjugated copolymers (e.g., DPP-based systems) to highlight the trade-offs.
| Feature | Thiophene-based (e.g., P3HT, PDPP-T) | Furan-based (e.g., P3HF, PDPP-F) | Impact on Device |
| Atomic Radius (Heteroatom) | 1.80 Å (Sulfur) | 1.52 Å (Oxygen) | Furan packs tighter. |
| C-X Bond Length | ~1.70 Å | ~1.36 Å | Furan backbone is more compact. |
| π-π Stacking Distance | 3.6 – 3.8 Å | 3.3 – 3.5 Å | Critical: Shorter distance = faster interchain hopping in Furan. |
| HOMO Level | Deeper (e.g., -5.2 eV) | Higher (e.g., -4.8 to -5.0 eV) | Furan is easier to oxidize (less stable in air). |
| Solubility | Moderate | Often Lower | Furan polymers can aggregate aggressively; require careful solvent selection. |
| Fluorescence | Low (Heavy atom effect) | High | Furan is better for emissive transistors (OLETs). |
| Typical Hole Mobility | 0.1 – 5.0 cm²/Vs | 0.05 – 3.0 cm²/Vs | Comparable, but Furan requires stricter morphology control. |
Key Insight: While furan theoretically allows for better transport due to tighter packing, its performance is often limited by solubility issues (aggregating too fast during coating) and energetic disorder caused by oxidation.
Experimental Validation Protocol: OFET Fabrication
To objectively compare a furan-based material against a thiophene control, you cannot simply swap the material. Furan's solubility and wetting properties require a modified protocol, particularly regarding the Self-Assembled Monolayer (SAM).
Objective: Measure intrinsic hole mobility (
Workflow Diagram
Figure 2: Standardized Bottom-Gate Top-Contact (BGTC) OFET fabrication workflow.
Detailed Protocol Steps
-
Substrate Cleaning (Self-Validating Step):
-
Use heavily doped n-type Si wafers with 300 nm thermal SiO
. -
Validation: After cleaning (Acetone/IPA/Plasma), water contact angle must be < 5° (superhydrophilic). If > 5°, repeat plasma treatment.
-
-
Surface Modification (The Furan Factor):
-
Furan polymers are often less soluble and more polar than thiophenes.
-
Thiophene Protocol: OTS (Octadecyltrichlorosilane) is standard.[3]
-
Furan Protocol: HMDS (Hexamethyldisilazane) is often preferred if the furan polymer de-wets on OTS.
-
Procedure: Vapor prime HMDS at 120°C for 20 mins.
-
Validation: Water contact angle should be 95°–105°.
-
-
Deposition & Annealing:
-
Dissolve semiconductor in o-dichlorobenzene (o-DCB) or chloroform. Note: Furan polymers may require hotter solvents (80°C) due to strong aggregation.
-
Spin coat at 1000-2000 rpm.
-
Annealing: Anneal at 150°C–200°C in a nitrogen glovebox.
-
Why? Furan's tighter packing requires thermal energy to reorganize domains.
-
-
Measurement (Mobility Extraction):
-
Measure in saturation regime (
). -
Calculate mobility using the standard equation:
-
Integrity Check: Ensure the mobility is not overestimated due to "kink" effects or contact resistance. Report the average of at least 5 devices.
-
Stability: The Achilles' Heel
The most significant barrier to furan adoption is oxidative stability.
-
Mechanism: The oxygen atom in furan is a strong
-donor. This raises the HOMO energy level (making it less negative, e.g., -4.8 eV vs -5.1 eV for thiophene). -
Consequence: Higher HOMO levels are more susceptible to oxidation by atmospheric oxygen/moisture.
-
Observation: Furan-based devices often show a rapid positive shift in Threshold Voltage (
) and increased off-current ( ) when exposed to air, indicating unintentional p-doping. -
Mitigation: Encapsulation is mandatory for furan devices, whereas thiophene devices (like P3HT) can survive short air exposure.
Conclusion
Furan-containing semiconductors represent a high-performance, sustainable evolution of organic electronics. They offer tighter solid-state packing and better planarity than their thiophene counterparts, leading to comparable or superior charge transport in inert environments.
However, the researcher must accept the trade-off: Performance vs. Stability .
-
Choose Thiophene for air-stable, robust, general-purpose applications.
-
Choose Furan for high-performance, biodegradable, or emissive applications where encapsulation is available and "green" synthesis is a priority.
References
-
Gidron, O., et al. (2010). "Oligofuran-containing molecules for organic electronics." Chemical Communications. Link
-
Bunz, U. H. F. (2010). "Polyfurans: The Better Thiophenes?" Angewandte Chemie International Edition. Link
-
Li, Y., et al. (2013). "Furan-containing conjugated polymers for organic solar cells and transistors."[1] Polymer Chemistry. Link
-
Sirringhaus, H. (2014). "Reliability of Organic Field-Effect Transistors." Advanced Materials. Link (Protocol Reference)
-
Zhan, X., et al. (2011). "Rivaling the stability of polythiophenes: furan-based polymers." Macromolecules. Link
Sources
Deciphering the Dark State: Experimental Validation of Non-Radiative Decay in Tetraphenylfuran
Executive Summary: The "Dark" Analog
In the development of organic optoelectronics and fluorescent probes, Tetraphenylfuran (TPF) presents a critical case study in non-radiative energy loss. While its structural analog, Tetraphenylsilole (TPS), is the gold standard for Aggregation-Induced Emission (AIE), TPF frequently exhibits Aggregation-Caused Quenching (ACQ) or negligible emission enhancement in the solid state.
For researchers in drug discovery and materials science, TPF is not merely a "failed" fluorophore; it is a benchmark for validating Restriction of Intramolecular Motion (RIM) models. This guide compares TPF against its thiophene and silole counterparts and provides the experimental protocols required to map its non-radiative decay pathways.
Comparative Analysis: TPF vs. Structural Alternatives
To understand TPF's performance, we must benchmark it against the heavy-atom analog Tetraphenylthiophene (TPT) and the AIE-active Tetraphenylsilole (TPS) .
Performance Matrix
| Feature | Tetraphenylfuran (TPF) | Tetraphenylthiophene (TPT) | Tetraphenylsilole (TPS) |
| Core Heteroatom | Oxygen (O) | Sulfur (S) | Silicon (Si) |
| Emission Behavior | ACQ / Weak Emission | Weak AIE | Strong AIE |
| Solution | < 0.5% (Non-emissive) | < 1% (Non-emissive) | < 0.5% (Non-emissive) |
| Solid State | Low (< 5%) | Moderate (~20%) | High (> 80%) |
| Dominant Decay | Internal Conversion (IC) | Intersystem Crossing (ISC) | Radiative Decay (in agg.) |
| Mechanism | Planar packing promotes | Spin-Orbit Coupling (Heavy Atom) enhances Triplet yield. | Propeller shape prevents stacking; RIM activates emission. |
Expert Insight: The Causality of Quenching
-
TPF (The Planar Trap): The oxygen atom in the furan ring is smaller than Silicon or Sulfur. This reduces the steric hindrance between the phenyl rings and the core, allowing TPF to adopt a more planar conformation.[1] In the solid state, this planarity facilitates close
stacking, leading to exciton coupling and non-radiative dissipation (ACQ). -
TPT (The Triplet Leak): Sulfur is a heavy atom. Even when motion is restricted, TPT suffers from energy leakage via Intersystem Crossing (ISC) to the triplet state (
), reducing fluorescence efficiency. -
TPS (The AIE Star): The bulky Silicon atom forces the phenyl rings into a propeller shape, preventing stacking and ensuring that once rotation is stopped (RIM), radiative decay is the only viable path.
Mechanistic Visualization: The Decay Pathways
The following Jablonski diagram illustrates why TPF remains "dark" compared to its alternatives. Note the dominance of the
Figure 1: Modified Jablonski diagram for TPF. The red arrow indicates the rapid non-radiative decay channel caused by phenyl ring rotation, which outcompetes fluorescence.
Experimental Validation Protocols
To confirm the non-radiative nature of TPF's decay, you cannot rely on simple steady-state fluorescence. You must employ Viscosity-Dependent Emission (to prove the rotor mechanism) and Transient Absorption Spectroscopy (to observe the dark state lifetime).
Protocol A: Viscosity-Dependent Fluorescence (The "Vischromism" Test)
Objective: Validate that the non-radiative decay is caused by intramolecular rotation (RIM mechanism). If fluorescence increases with viscosity (
Reagents:
-
TPF Stock Solution (
M in THF). -
Solvents: Methanol (Low
) and Glycerol (High ).
Workflow:
-
Preparation: Prepare a series of mixed solvent systems (Methanol/Glycerol) ranging from 0% to 90% Glycerol fraction (
). -
Doping: Add TPF stock to each mixture to achieve a final concentration of
M. Crucial: Keep TPF concentration constant to avoid aggregation artifacts. -
Measurement: Record emission spectra (
nm) for each fraction. -
Analysis: Plot
vs. .-
Success Criteria: A linear relationship (Förster-Hoffmann equation) confirms the restriction of the phenyl rotors is the primary mechanism for restoring emission.
-
Figure 2: Workflow for validating the rotor-based quenching mechanism using viscosity modulation.
Protocol B: Femtosecond Transient Absorption Spectroscopy (fs-TAS)
Objective: Directly measure the lifetime of the
System Setup:
-
Pump: 350 nm (resonant with
transition). -
Probe: White light continuum (400–800 nm).
-
Time Resolution: < 100 fs.
Analysis Steps:
-
Excited State Absorption (ESA): Look for a positive
signal immediately after excitation ( ). -
Decay Fitting: Fit the decay of the ESA band at 500 nm.
-
TPF Signature: You will observe an ultrafast decay component (
ps) corresponding to the rapid internal conversion via the conical intersection. -
Comparison: In TPT, this decay will be slower and may show a rise time for a long-lived species (Triplet state), which is absent or very weak in TPF.
-
References
-
Aggregation-Induced Emission vs. Aggregation-Caused Quenching in TPF and TPT. Source: Materials Chemistry Frontiers (RSC). Context: Detailed structural comparison proving TPF's planar packing leads to quenching.
-
Ultrafast Excited-State Dynamics of Tetraphenylethylene and Analogs. Source: Journal of Chemical Physics. Context: foundational methodology for simulating and measuring rotor-based decay dynamics.
-
Emission Quenching in Tetraphenylfuran Crystal. Source: PubMed Central / NIH. Context: Theoretical and experimental validation of intermolecular non-radiative processes in solid-state TPF.
-
A Guide to Recording Fluorescence Quantum Yields. Source: UCI Department of Chemistry. Context: Standard protocols for comparative quantum yield measurements referenced in Protocol A.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
